Product packaging for 4-Hexyn-3-ol(Cat. No.:CAS No. 20739-59-7)

4-Hexyn-3-ol

Cat. No.: B1595117
CAS No.: 20739-59-7
M. Wt: 98.14 g/mol
InChI Key: KARLLBDFLHNKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hexyn-3-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1595117 4-Hexyn-3-ol CAS No. 20739-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLLBDFLHNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942953
Record name Hex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20739-59-7
Record name 4-Hexyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20739-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hexyn-3-ol is a secondary propargylic alcohol characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond. This unique structural arrangement of two reactive functional groups in close proximity imparts a rich and versatile chemistry, making it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its characteristic reactivity, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, molecules possessing multiple, strategically placed functional groups are of paramount importance. They serve as versatile platforms for the construction of complex molecular architectures. This compound (CAS No: 20739-59-7) epitomizes such a reagent.[1][2] Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic alkyne, allows for a diverse range of chemical transformations.[3] This bifunctionality is not merely a sum of its parts; the electronic interplay between the alcohol and the alkyne modulates their respective reactivities, opening avenues for unique synthetic strategies. For professionals in drug discovery, understanding the nuances of such building blocks is critical for the efficient development of novel therapeutic agents.[4][5] This guide aims to provide an in-depth, field-proven perspective on the chemical properties and synthetic utility of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. This section outlines the key physicochemical data for this compound and provides an analysis of its characteristic spectroscopic signatures.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
IUPAC Name hex-4-yn-3-olPubChem[1]
CAS Number 20739-59-7PubChem[1]
Density 0.894 g/cm³ChemicalBook[6]
Boiling Point 94-95 °C at 105 mmHgChemicalBook[6]
Flash Point Not specified
pKa 13.21 ± 0.20 (Predicted)ChemicalBook[6]
Refractive Index 1.4500ChemicalBook[6]
Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and for monitoring the progress of reactions in which it is a reactant or product.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A weak to medium absorption band around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne. The presence of C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.[1]

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of water (M-18), an ethyl group (M-29), or other characteristic fragments arising from the cleavage of bonds adjacent to the alcohol and alkyne functionalities. The GC-MS data available on PubChem shows a top peak at m/z 69.[1]

Synthesis of this compound: A Practical Approach

The synthesis of secondary propargylic alcohols like this compound is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. The Grignard reaction is a classic and reliable method for this transformation.

Proposed Synthetic Pathway: Grignard Reaction

The logical and field-proven approach to synthesizing this compound involves the reaction of 1-butynylmagnesium bromide with propionaldehyde.

Synthesis_of_4_Hexyn_3_ol Butyne 1-Butyne ButynylGrignard 1-Butynylmagnesium Bromide Butyne->ButynylGrignard Deprotonation EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->ButynylGrignard Propionaldehyde Propionaldehyde Alkoxide Magnesium Alkoxide Intermediate Propionaldehyde->Alkoxide Workup Aqueous Acidic Workup (e.g., NH4Cl(aq)) Product This compound Workup->Product ButynylGrignard->Alkoxide Nucleophilic Addition Alkoxide->Product Protonation

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Propionaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of 1-Butynylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethylmagnesium bromide in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 1-butyne in anhydrous THF via the dropping funnel. The evolution of ethane gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.

  • Reaction with Propionaldehyde:

    • Cool the solution of 1-butynylmagnesium bromide back to 0 °C.

    • Slowly add a solution of propionaldehyde in anhydrous THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield the pure product.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-hexyn-3-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[7] This transformation is valuable for introducing a carbonyl group into a molecule.

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions to form the corresponding esters and ethers.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles in an Sₙ2 reaction.

Reactions of the Alkynyl Group
  • Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete reduction to the corresponding alkane, 3-hexanol, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

  • Electrophilic Addition: The alkyne can undergo electrophilic addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), although regioselectivity can be a concern.

  • Hydration: In the presence of a mercury(II) catalyst in aqueous acid, the alkyne can be hydrated to form the corresponding ketone, 4-hexan-3-one, via an enol intermediate.

  • Gold-Catalyzed Reactions: Propargylic alcohols are excellent substrates for gold-catalyzed reactions, which can lead to a variety of interesting molecular rearrangements and additions.[7][8]

Cooperative Reactivity

The proximity of the hydroxyl and alkynyl groups can lead to unique reactivity. For instance, intramolecular cyclization reactions can be designed to form furan or other heterocyclic structures.

Reactivity_of_4_Hexyn_3_ol Hexynol This compound Ketone 4-Hexyn-3-one Hexynol->Ketone Oxidation (e.g., PCC) Cis_Alkene cis-4-Hexen-3-ol Hexynol->Cis_Alkene Reduction (Lindlar's Cat.) Trans_Alkene trans-4-Hexen-3-ol Hexynol->Trans_Alkene Reduction (Na/NH3) Alkane 3-Hexanol Hexynol->Alkane Reduction (H2/Pd-C)

References

CAS number and synonyms for 4-Hexyn-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 20739-59-7), a versatile bifunctional molecule featuring both an alkyne and a secondary alcohol. We delve into its fundamental chemical and physical properties, outline key synthetic and reactive pathways, and summarize its spectroscopic signature. This document is intended for researchers, chemists, and professionals in drug development, offering critical data and procedural insights into the utility of this compound as a valuable intermediate in organic synthesis.

Chemical Identity and Synonyms

This compound is an organic compound classified as an alkyne alcohol.[1] Its unique structure, possessing a hydroxyl group positioned near a carbon-carbon triple bond, imparts specific reactivity that makes it a useful building block in synthetic chemistry.

IdentifierValueSource
CAS Number 20739-59-7[1][2][3]
IUPAC Name hex-4-yn-3-ol[2]
Molecular Formula C₆H₁₀O[1][2][3]
Molecular Weight 98.14 g/mol [1][2][3]
InChI Key KARLLBDFLHNKBO-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(C#CC)O[1][2]

The compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs:

  • Hex-4-yn-3-ol[4]

  • 1-Ethylbut-2-yn-1-ol[1]

  • 2-Hexyn-4-ol[1]

  • 4-Hydroxy-2-hexyne[1]

  • Ethyl 1-propynyl carbinol[1][4]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its physical properties are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon chain.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Melting Point -34°C (estimate)[4][5]
Boiling Point 95°C at 105 mmHg[4][5]
Density 0.894 g/cm³[4][5]
Refractive Index 1.4500[4][5]
Flash Point 94-95°C at 105mm[4][5]
pKa 13.21 ± 0.20 (Predicted)[4]

Synthesis and Reactivity

The dual functionality of this compound—a secondary alcohol and an internal alkyne—governs its synthesis and subsequent chemical transformations.

General Synthetic Approach

Propargyl alcohols like this compound are commonly synthesized via the nucleophilic addition of an organometallic acetylide to an aldehyde. In a typical laboratory-scale synthesis, 1-propyne would be deprotonated using a strong base (e.g., n-butyllithium or a Grignard reagent) to form a propynylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of propanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

The choice of an organometallic reagent is crucial; Grignard reagents are often favored in industrial settings for their lower cost and safer handling compared to organolithium compounds.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation 1-Propyne 1-Propyne Propynylide Propynylide Anion 1-Propyne->Propynylide Deprotonation Base Strong Base (e.g., n-BuLi) Propynylide_ref Propynylide Anion Propanal Propanal Alkoxide Intermediate Alkoxide Propanal->Alkoxide Attack on Carbonyl Alkoxide_ref Intermediate Alkoxide Workup Aqueous Workup (e.g., H₃O⁺) Product This compound Workup->Product Protonation

Caption: General synthesis workflow for this compound.

Key Reactions: Oxidation

The secondary alcohol group of this compound can be readily oxidized to a ketone without affecting the alkyne moiety, yielding 4-Hexyn-3-one.[6][7] This transformation is synthetically valuable for introducing a carbonyl group. A variety of oxidizing agents can be employed, with milder, selective reagents being preferred to prevent over-oxidation or side reactions with the triple bond.

One effective method utilizes tetrapropylammonium perruthenate (TPAP) as a catalytic oxidant with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[6] This system is known for its mild conditions and high efficiency in oxidizing primary and secondary alcohols.

  • Reaction Setup: To a solution of this compound (0.25 mol) in dichloromethane (CH₂Cl₂) (250 mL) at 0°C, add N-methylmorpholine N-oxide (NMO) (0.34 mol) and 4 Å molecular sieves (75 g).

  • Initiation: Add tetrapropylammonium perruthenate (TPAP) (5.7 mmol) to the cooled mixture. The causality here is the catalytic cycle of Ruthenium, where NMO regenerates the active Ru(VII) species, allowing for a catalytic amount of the expensive metal to be used.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The molecular sieves are present to adsorb water, which can interfere with the reaction.

  • Workup: Filter the reaction mixture through a pad of silica gel (400 g), rinsing the flask and pad thoroughly with additional CH₂Cl₂ (400 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation to afford 4-Hexyn-3-one.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Key expected data points are summarized below.

TechniqueKey Features
¹³C NMR Signals corresponding to the six distinct carbon environments, including two sp-hybridized carbons of the alkyne and a carbon bearing the hydroxyl group (CH-OH). Spectral data is available on PubChem.[2]
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), C≡C stretch (~2200 cm⁻¹, typically weak for internal alkynes), and C-O stretch (~1100 cm⁻¹).[2]
Mass Spectrometry (GC-MS) The electron ionization (EI) mass spectrum will show the molecular ion peak (m/z = 98) and characteristic fragmentation patterns resulting from the loss of water, ethyl, or propyl groups.[2]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

  • Synthetic Building Block: It serves as a precursor for more complex molecules. The alkyne can be further functionalized through reactions like hydrohalogenation, hydration, or coupling reactions (e.g., Sonogashira coupling). The hydroxyl group can be used as a handle for esterification, etherification, or conversion to a leaving group for substitution reactions.

  • Pharmaceutical Intermediates: Alkynol scaffolds are present in various biologically active molecules. The rigidity of the alkyne group can be exploited to control the conformation of a molecule, which is a key aspect of rational drug design.[8] While direct applications of this compound in marketed drugs are not prominent, its use as an intermediate in the synthesis of pharmaceutical candidates is plausible, particularly for creating novel heterocyclic systems or modifying lead compounds.[1][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Physical Hazards: Flammable liquid and vapor (H226).[2]

  • Health Hazards: Harmful if swallowed (H302).[2]

  • Environmental Hazards: Very toxic to aquatic life (H400).[2]

Handling Recommendations: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

References

Spectroscopic Elucidation of 4-Hexyn-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-hexyn-3-ol (CAS No. 20739-59-7).[1][2][3] As a molecule incorporating both a hydroxyl and an internal alkyne functional group, its structural elucidation offers an excellent case study for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of the spectral data, grounded in fundamental principles and field-proven insights. We will explore the expected spectral features and provide a detailed breakdown of the fragmentation patterns, chemical shifts, and vibrational modes that define the unique spectroscopic signature of this compound.

Introduction: The Molecular Architecture of this compound

This compound is a six-carbon acetylenic alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[2][4] Its structure, featuring a secondary alcohol at the C-3 position and a carbon-carbon triple bond between C-4 and C-5, presents a rich landscape for spectroscopic analysis. The interplay of these functional groups dictates the molecule's chemical reactivity and physical properties, making a thorough understanding of its structure paramount for its application in organic synthesis and materials science.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data anticipated for this compound, providing a logical framework for its unambiguous identification and characterization.

Mass Spectrometry: Deconstructing the Molecular Ion

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components. For this compound, Electron Ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage pathways, primarily driven by the stability of the resulting carbocations. While the molecular ion peak (M⁺•) at m/z 98 may be of low abundance due to the facile fragmentation of alcohols, its observation is key to confirming the molecular weight.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
98[C₆H₁₀O]⁺•Molecular Ion
83[C₅H₇O]⁺Loss of a methyl radical (•CH₃)
69[C₅H₉]⁺α-cleavage with loss of •CHO
57[C₄H₉]⁺Cleavage of the C3-C4 bond
41[C₃H₅]⁺Allylic cation
39[C₃H₃]⁺Cyclopropenyl cation

Note: The relative abundances of these peaks can vary depending on the specific instrument and conditions.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is governed by the presence of the hydroxyl group and the alkyl chain.

  • α-Cleavage: The bond between C-2 and C-3 is susceptible to cleavage, leading to the loss of an ethyl radical to form a resonance-stabilized cation. Similarly, cleavage between C-3 and C-4 can occur.

  • Dehydration: Alcohols readily lose a water molecule (18 Da), which would result in a peak at m/z 80.

  • Propargylic Cleavage: The bond adjacent to the alkyne (C-3) can cleave, leading to the formation of a stable propargylic cation.

The reported major peaks at m/z 69, 41, and 39 are consistent with these fragmentation pathways, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the attenuated evanescent wave is detected.

  • Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound will be dominated by the stretching vibrations of the O-H and C≡C bonds.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350 (broad)O-H stretchAlcohol
~2970-2850C-H stretchAlkane (CH₃, CH₂)
~2250 (weak)C≡C stretchInternal Alkyne
~1050C-O stretchSecondary Alcohol
Interpretation of the IR Spectrum
  • O-H Stretch: The most prominent feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the alcohol.

  • C-H Stretches: Sharp peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the ethyl and methyl groups.

  • C≡C Stretch: A weak but sharp absorption is expected around 2250 cm⁻¹ for the internal C≡C triple bond. The intensity is often weak for internal alkynes due to the small change in dipole moment during the vibration.

  • C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, will indicate the C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of an organic molecule by probing the magnetic environments of the ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier-transformed, and the spectra are phased and baseline-corrected.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift, integration, and multiplicity of each signal provide a wealth of structural information.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH1.5 - 3.5Singlet (broad)1H
H-3~4.2Triplet1H
H-2~1.6Quintet2H
H-1~1.0Triplet3H
H-6~1.8Doublet of triplets3H
Interpretation of the ¹H NMR Spectrum
  • -OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • H-3 Proton: The proton on the carbon bearing the hydroxyl group (H-3) will be deshielded by the electronegative oxygen and will appear as a triplet due to coupling with the two adjacent H-2 protons.

  • H-2 Protons: The methylene protons at the C-2 position will be split by both the H-1 and H-3 protons, likely resulting in a complex multiplet (a quintet is a simplified prediction).

  • H-1 Protons: The methyl protons at the C-1 position will appear as a triplet due to coupling with the adjacent H-2 methylene protons.

  • H-6 Protons: The methyl protons at the C-6 position are coupled to the H-3 proton through the alkyne, a phenomenon known as long-range coupling. This will likely result in a narrow multiplet, such as a doublet of triplets.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~10
C-2~30
C-3~60
C-4~80
C-5~85
C-6~3
Interpretation of the ¹³C NMR Spectrum
  • Alkynyl Carbons (C-4 and C-5): The sp-hybridized carbons of the alkyne will resonate in the characteristic downfield region of approximately 70-90 ppm.

  • Carbinol Carbon (C-3): The carbon attached to the hydroxyl group will be deshielded and appear around 60-70 ppm.

  • Alkyl Carbons (C-1, C-2, C-6): The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum (0-40 ppm).

Workflow and Logical Relationships

The interpretation of spectroscopic data is a deductive process where information from each technique is used to build a coherent structural picture.

Caption: Integrated workflow for the spectroscopic determination of this compound.

Conclusion

The comprehensive analysis of Mass Spectrometry, IR, and NMR data provides a self-validating system for the structural elucidation of this compound. The molecular weight and fragmentation pattern from MS, the characteristic functional group vibrations in the IR spectrum, and the detailed connectivity information from ¹H and ¹³C NMR all converge to confirm the identity and structure of this acetylenic alcohol. This guide serves as a robust framework for researchers to apply these powerful analytical techniques to the characterization of novel compounds in their own work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylbut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylbut-2-yn-1-ol, systematically named hex-4-yn-3-ol, is a secondary acetylenic alcohol of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon triple bond, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the triple bond, coupled with the nucleophilicity of the hydroxyl group, allows for a diverse range of chemical transformations. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the physical characteristics and appearance of 1-Ethylbut-2-yn-1-ol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

  • IUPAC Name: hex-4-yn-3-ol

  • Synonyms: 1-Ethylbut-2-yn-1-ol, Ethyl propargyl carbinol

  • CAS Number: 20739-59-7[1]

  • Molecular Formula: C₆H₁₀O[1]

  • Molecular Weight: 98.14 g/mol [1]

  • Chemical Structure:

Physical Properties

The physical properties of 1-Ethylbut-2-yn-1-ol are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on high-quality computational predictions.

PropertyValueSource
Appearance Colorless liquidInferred from typical appearance of similar small organic molecules
Odor Not reported
Melting Point -34 °C (estimate)[1]
Boiling Point 95 °C at 105 mmHg[1]
~158-162 °C at 760 mmHg (estimated)
Density 0.894 g/cm³[1]
Solubility Slightly soluble in water; soluble in common organic solventsInferred from structure and properties of similar alcohols
Refractive Index (n₂₀/D) 1.4500[1]
XLogP3-AA 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Ethylbut-2-yn-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethylbut-2-yn-1-ol is expected to show characteristic absorption bands for its functional groups. A vapor-phase IR spectrum is available in the NIST Chemistry WebBook. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the internal alkyne.

  • C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹.

  • C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹³C NMR Spectrum: A ¹³C NMR spectrum is available from SpectraBase.[2] The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The acetylenic carbons would appear in the range of 70-90 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available in the NIST Mass Spectrometry Data Center, which would show the molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of 1-Ethylbut-2-yn-1-ol.[2]

Experimental Protocols for Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of 1-Ethylbut-2-yn-1-ol. These protocols are designed to be self-validating and are based on established methodologies in organic chemistry.

Boiling Point Determination (Micro-method)

The causality behind choosing a micro-method for boiling point determination lies in the conservation of a potentially valuable or limited sample. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary Tube C Thermometer D Heating Bath (e.g., Oil Bath) E Heat Source P1 Place a small amount of 1-Ethylbut-2-yn-1-ol in a small test tube. P2 Insert an inverted capillary tube (sealed at one end) into the test tube. P1->P2 P3 Attach the test tube to a thermometer. P2->P3 P4 Immerse the assembly in a heating bath. P3->P4 P5 Heat the bath slowly and observe the capillary. P4->P5 P6 Record the temperature when a rapid and continuous stream of bubbles emerges from the capillary. P5->P6 P7 Remove heat and record the temperature at which the liquid re-enters the capillary. This is the boiling point. P6->P7

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a liquid is its mass per unit volume. The choice of using a pycnometer or a graduated cylinder and balance is based on the required precision. For research purposes, a pycnometer offers higher accuracy.

DensityMeasurement M1 Weigh a clean, dry pycnometer (m1). M2 Fill the pycnometer with 1-Ethylbut-2-yn-1-ol and weigh it (m2). M1->M2 C2 Calculate the mass of the reference liquid: m_ref = m3 - m1 M1->C2 M3 Empty and clean the pycnometer. M2->M3 C1 Calculate the mass of the sample: m_sample = m2 - m1 M2->C1 M4 Fill the pycnometer with a reference liquid of known density (e.g., water) and weigh it (m3). M3->M4 M4->C1 M4->C2 C4 Calculate the density of the sample: ρ_sample = m_sample / V C1->C4 C3 Calculate the volume of the pycnometer: V = m_ref / ρ_ref C2->C3 C3->C4

Caption: Logical Flow for Density Measurement.

Solubility Determination (Qualitative and Semi-Quantitative)

Understanding the solubility of a compound is crucial for its application in various solvent systems. The "like dissolves like" principle is a key concept here; the polar hydroxyl group suggests some water solubility, while the hydrocarbon backbone suggests solubility in organic solvents.

SolubilityDetermination S1 Select a range of solvents (polar and non-polar). S2 In separate test tubes, add a known volume of each solvent. S1->S2 S3 Add a small, known amount of 1-Ethylbut-2-yn-1-ol to each test tube. S2->S3 S4 Agitate the mixture and observe for dissolution. S3->S4 S5 Record observations: soluble, partially soluble, or insoluble. S4->S5 S6 For semi-quantitative analysis, continue adding known amounts of solute until saturation is reached. S5->S6

Caption: Process for Solubility Assessment.

Safety and Handling

Based on the Safety Data Sheet for hex-4-yn-3-ol, the following precautions should be observed:[3]

  • Hazards: Flammable liquid and vapor. Harmful if swallowed.[2]

  • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

1-Ethylbut-2-yn-1-ol (hex-4-yn-3-ol) is a valuable acetylenic alcohol with a unique combination of functional groups. This guide has provided a detailed overview of its physical and chemical properties, including its appearance, melting and boiling points, density, solubility, and spectroscopic data. The experimental protocols outlined provide a framework for the reliable determination of these properties. A thorough understanding of these characteristics is essential for the safe and effective use of this compound in the synthesis of novel molecules for a variety of applications.

References

A Guide for the Synthetic Chemist: Navigating the Competing Reactivity of the Alcohol and Alkyne Moieties in 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 4-Hexyn-3-ol

Abstract

This compound is a bifunctional molecule that presents a classic challenge in synthetic organic chemistry: the selective transformation of one functional group in the presence of another. Possessing both a secondary alcohol and an internal alkyne, this compound serves as an excellent model for understanding and controlling chemoselectivity. This technical guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights into reaction pathways, mechanistic considerations, and detailed experimental protocols. We will dissect the competing reactivities of the hydroxyl and carbon-carbon triple bond, providing a strategic framework for researchers, scientists, and drug development professionals to harness this versatile building block for complex molecular synthesis.

Molecular Architecture and Electronic Profile

This compound (CAS 20739-59-7) is a six-carbon molecule featuring a secondary alcohol at the C3 position and an internal carbon-carbon triple bond between C4 and C5.[1][2] This unique arrangement dictates its chemical behavior, creating a landscape of potential reactions where the choice of reagents and conditions determines the outcome.

  • The Secondary Alcohol (-OH): The hydroxyl group is a nucleophilic center due to the lone pairs on the oxygen atom. The carbon to which it is attached (the carbinol carbon) is electrophilic and susceptible to oxidation. The proton of the hydroxyl group is weakly acidic. Reactions typical of secondary alcohols include oxidation to ketones, esterification, and conversion to a leaving group for substitution or elimination.[3][4][5][6]

  • The Internal Alkyne (-C≡C-): The alkyne's two π-bonds make it an electron-rich, nucleophilic region susceptible to electrophilic addition. It can also be reduced under various conditions to either an alkene or an alkane. Unlike terminal alkynes, the internal triple bond lacks an acidic proton, precluding reactions that rely on the formation of an acetylide anion.[7][8]

The central challenge and synthetic opportunity lie in selectively targeting one of these groups while leaving the other intact.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₀O[1][9]
Molecular Weight 98.14 g/mol [1][9]
CAS Number 20739-59-7[1][2]
Appearance Colorless to pale yellow liquid[2]
IUPAC Name hex-4-yn-3-ol[1]

Reactions Targeting the Alcohol Functional Group

The hydroxyl group can be selectively targeted using reagents that are unreactive towards the relatively stable internal alkyne under controlled conditions.

Oxidation to 4-Hexyn-3-one

The conversion of the secondary alcohol in this compound to a ketone yields 4-hexyn-3-one, an α,β-unsaturated ketone.[10] The primary challenge is to employ an oxidizing agent mild enough to avoid side reactions with the alkyne, such as oxidative cleavage.

Causality of Reagent Choice: Strong, harsh oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can cleave the triple bond.[3][7] Therefore, milder and more selective reagents are required. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices as they operate under neutral or mildly acidic conditions at room temperature, preserving the alkyne moiety.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure 4-hexyn-3-one.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a strong carbonyl stretch at ~1680 cm⁻¹ and the disappearance of the broad alcohol -OH stretch).

Esterification

The alcohol can be readily converted to an ester without affecting the alkyne. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base.

Causality of Reagent Choice: The use of an acyl chloride (e.g., acetyl chloride) with a non-nucleophilic base like pyridine serves a dual purpose. Pyridine neutralizes the HCl byproduct and also acts as a nucleophilic catalyst, activating the acyl chloride for a more efficient reaction. This method is highly chemoselective.

Reactions Targeting the Alkyne Functional Group

The π-system of the alkyne is the primary site for additions and reductions. Controlling these reactions allows for the synthesis of various saturated and unsaturated alcohols.

Stereoselective Reduction (Hydrogenation)

One of the most powerful transformations of the alkyne in this compound is its partial or complete reduction. The choice of catalyst is critical to achieving the desired stereochemical outcome (cis or trans alkene) or full saturation.

  • Complete Reduction to Hexan-3-ol: Catalytic hydrogenation using a highly active catalyst like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) will reduce the alkyne completely to an alkane.

  • Partial Reduction to (Z)-4-Hexen-3-ol (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), deactivates the catalyst just enough to stop the reduction at the alkene stage, affording the syn-addition product, the cis-alkene.[11]

  • Partial Reduction to (E)-4-Hexen-3-ol (trans-alkene): A dissolving metal reduction, typically using sodium metal in liquid ammonia (Na/NH₃) at low temperatures, proceeds via a radical anion intermediate to give the thermodynamically more stable trans-alkene through anti-addition.[7][11]

Table 2: Comparison of Alkyne Reduction Methodologies
MethodReagentsProductStereochemistry
Complete Hydrogenation H₂, Pd/CHexan-3-olN/A
Lindlar Reduction H₂, Lindlar's Catalyst(Z)-4-Hexen-3-olcis (syn-addition)
Dissolving Metal Reduction Na, liq. NH₃(E)-4-Hexen-3-oltrans (anti-addition)
Experimental Protocol: Lindlar Reduction to (Z)-4-Hexen-3-ol
  • Setup: Add this compound (1.0 eq) and Lindlar's catalyst (5-10% by weight) to a flask with a solvent such as methanol or ethyl acetate.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid. It is crucial to monitor the reaction carefully by GC-MS or TLC to avoid over-reduction to the alkane.

  • Workup: Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by distillation or chromatography if necessary.

  • Validation: Confirm the formation of the cis-double bond using ¹H NMR, looking for the characteristic coupling constant of cis-vinylic protons (~10-12 Hz).

Electrophilic Addition: Halogenation

Alkynes undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of the halogen typically results in an anti-addition across the triple bond to form a dihaloalkene.

Mechanistic Insight: The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, leading to the trans-dihaloalkene. The presence of the hydroxyl group may influence the regioselectivity if conditions promote its participation.

Visualization of Synthetic Pathways

The choice of reagent dictates the transformation of this compound. This decision-making process can be visualized to guide synthetic planning.

G cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions start This compound alkane Hexan-3-ol start->alkane H₂, Pd/C cis_alkene (Z)-4-Hexen-3-ol start->cis_alkene H₂, Lindlar's Cat. trans_alkene (E)-4-Hexen-3-ol start->trans_alkene Na, NH₃ (l) ketone 4-Hexyn-3-one start->ketone PCC or DMP ester Ester Derivative start->ester Acyl Chloride, Pyridine G goal Synthetic Goal? mod_oh Modify Alcohol? goal->mod_oh Yes mod_alkyne Modify Alkyne? goal->mod_alkyne No oxidize Oxidize to Ketone? mod_oh->oxidize Yes protect Protect/Esterify? mod_oh->protect No reduce Reduce Alkyne? mod_alkyne->reduce Yes add Electrophilic Addition? mod_alkyne->add No reagent_pcc Use PCC or Swern oxidize->reagent_pcc reagent_acyl Use Acyl Chloride protect->reagent_acyl reduce_cis Need cis-Alkene? reduce->reduce_cis reduce_trans Need trans-Alkene? reduce_cis->reduce_trans No reagent_lindlar Use Lindlar's Cat. reduce_cis->reagent_lindlar Yes reduce_full Need Alkane? reduce_trans->reduce_full No reagent_na_nh3 Use Na/NH₃ reduce_trans->reagent_na_nh3 Yes reagent_pdc Use Pd/C reduce_full->reagent_pdc

References

Quantum Chemistry in Drug Discovery: A Technical Guide to the Internal Rotation of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the quantum chemistry studies on the internal rotation of 4-Hexyn-3-ol. It is designed for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry to understand molecular flexibility, a critical factor in drug design and molecular recognition.

Executive Summary

The conformational landscape of a molecule dictates its interactions with biological targets. Understanding the dynamics of internal rotations is therefore paramount in rational drug design. This compound serves as an exemplary case study due to the nuanced interplay of its functional groups, which gives rise to a complex potential energy surface. This guide will delve into the theoretical underpinnings and practical computational workflows for characterizing the internal rotation of this compound, providing a robust framework for similar investigations.

The Significance of Internal Rotation in Molecular Chemistry

Internal rotation, or torsion, around single bonds is a fundamental aspect of molecular dynamics that defines the three-dimensional shape and flexibility of a molecule. In the context of drug development, a molecule's conformational preferences and the energy barriers between different conformers can significantly impact its binding affinity to a receptor, its metabolic stability, and its pharmacokinetic properties. For instance, a molecule that can readily adopt a bioactive conformation with a low energetic penalty is more likely to be a potent drug candidate.

This compound (C₆H₁₀O) is a chiral alcohol containing a carbon-carbon triple bond.[1][2] The presence of the rigid alkynyl group and the polar hydroxyl group creates a fascinating case for studying hindered internal rotation. The almost free rotation of the propynyl methyl group, due to the cylindrical symmetry of the triple bond, is a key feature of this molecule.[3] A thorough quantum chemical analysis of its internal rotation provides valuable insights into the subtle non-covalent interactions that govern its conformational space.

Theoretical Framework: The Quantum Mechanical Hindered Rotor

The internal rotation of a molecular fragment is not entirely free but is hindered by a potential energy barrier. This phenomenon is well-described by the quantum mechanical model of a hindered rotor.[4][5] The energy levels of a hindered rotor are quantized and can be calculated by solving the Schrödinger equation with a potential energy function that describes the rotational barrier.

The potential energy surface (PES) is a key concept in understanding internal rotation. It is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. For this compound, the conformational landscape is primarily defined by the dihedral angles around the C₄—C₅ (ethyl group) and C₄—O₇ (hydroxyl group) bonds.[3]

Computational Workflow for Conformational Analysis

A systematic quantum chemical investigation of the internal rotation of this compound involves a multi-step computational protocol. This workflow is designed to efficiently explore the conformational space and accurately determine the energies of different conformers and the transition states that connect them.

G A 1. Initial Structure Generation B 2. Geometry Optimization A->B Obtain a reasonable starting geometry C 3. Conformational Search B->C Find all stable conformers D 4. Potential Energy Surface Scan C->D Map the energy landscape of rotation E 5. Frequency Analysis D->E Characterize stationary points (minima, transition states) F 6. Final Energy Refinement E->F Obtain highly accurate relative energies G 7. Data Analysis & Visualization F->G Interpret results

Caption: A generalized workflow for the computational analysis of internal rotation.

Step-by-Step Experimental Protocol

1. Initial Structure Generation:

  • Objective: To create a starting 3D structure of this compound.

  • Procedure:

    • Use a molecule builder in a computational chemistry software package (e.g., GaussView, Avogadro, Chemcraft).

    • Construct the this compound molecule based on its known connectivity.[1][2]

    • Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

2. Geometry Optimization:

  • Objective: To find the nearest local minimum on the potential energy surface for the initial structure.

  • Rationale: This step ensures that the subsequent conformational search starts from a well-defined, stable geometry.

  • Procedure:

    • Perform a geometry optimization using a quantum mechanical method. A good starting point is a Density Functional Theory (DFT) method like B3LYP with a modest basis set (e.g., 6-31G(d)).

    • For higher accuracy, as demonstrated in studies of this compound, Møller-Plesset perturbation theory (MP2) with a larger basis set like 6-311++G(d,p) is recommended.[3]

3. Conformational Search:

  • Objective: To identify all low-energy conformers of this compound.

  • Rationale: A comprehensive search is crucial to avoid missing the global minimum or other important low-energy conformers that may be biologically relevant.

  • Procedure:

    • Define the rotatable bonds. For this compound, these are primarily the C₄—C₅ and C₄—O₇ bonds.[3]

    • Perform a systematic or stochastic conformational search.

      • Systematic Search: Rotate each defined dihedral angle in discrete steps (e.g., 30°) and perform a geometry optimization for each starting geometry.

      • Stochastic Search (e.g., Monte Carlo): Randomly vary the dihedral angles and accept or reject new conformations based on their energies.

    • Cluster the resulting conformers based on their geometries and energies to identify unique structures.

4. Potential Energy Surface (PES) Scan:

  • Objective: To map the potential energy as a function of the dihedral angles of interest and to locate the transition states between conformers.

  • Procedure:

    • Select the dihedral angles that define the internal rotations of interest. For this compound, these are φ₁ = ∠(C₃, C₄, C₅, C₆) and φ₂ = ∠(C₃, C₄, O₇, H₁₇).[3]

    • Perform a relaxed PES scan. This involves fixing the chosen dihedral angle(s) at a series of values (e.g., in 10° increments) while allowing all other geometric parameters to relax (i.e., be optimized).[3]

    • The resulting energy profile will show the energy barriers for internal rotation.

5. Frequency Analysis:

  • Objective: To characterize the nature of the stationary points found on the PES (minima or transition states) and to calculate zero-point vibrational energies (ZPVE).

  • Procedure:

    • For each optimized conformer and transition state, perform a frequency calculation at the same level of theory used for the optimization.

    • Verification:

      • A true minimum (a stable conformer) will have all real (positive) vibrational frequencies.

      • A first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the internal rotation).

    • The ZPVE correction should be added to the electronic energies to obtain more accurate relative energies.

6. Final Energy Refinement:

  • Objective: To obtain highly accurate relative energies for the conformers and transition states.

  • Rationale: While a lower level of theory may be sufficient for geometry optimizations, more computationally expensive methods are often needed for accurate energy calculations.

  • Procedure:

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory and/or a larger basis set. For example, coupled-cluster methods like CCSD(T) with a large basis set can provide benchmark-quality energies.

7. Data Analysis and Visualization:

  • Objective: To interpret the computational results and present them in a clear and concise manner.

  • Procedure:

    • Tabulate the relative energies, rotational constants, and dipole moments of the identified conformers.

    • Plot the potential energy profiles from the PES scans to visualize the rotational barriers.

    • Create 3D models of the key conformers and transition states.

Results and Discussion: The Conformational Landscape of this compound

Quantum chemical calculations have revealed the existence of nine distinct conformers of this compound with C₁ symmetry.[3] The relative energies and key dihedral angles of the most stable conformers are summarized in the table below.

ConformerRelative Energy (cm⁻¹)φ₁ = ∠(C₃,C₄,C₅,C₆) (°)φ₂ = ∠(C₃,C₄,O₇,H₁₇) (°)
I0-177.359.8
II11866.562.4
III163-67.761.3

Data obtained from calculations at the MP2/6-311++G(d,p) level of theory.[3]

The potential energy surface of this compound, as a function of the two primary dihedral angles, reveals a complex interplay of steric and electronic effects. The energetically most favorable conformer, Conformer I, is well-established.[3]

G cluster_0 Conformational Space of this compound Conf_I Conformer I (Global Minimum) TS1 TS (I-II) Conf_I->TS1 TS2 TS (I-III) Conf_I->TS2 Conf_II Conformer II Conf_III Conformer III TS1->Conf_II TS2->Conf_III

Caption: A simplified representation of the conformational space of this compound.

A notable feature of this compound is the very low barrier to internal rotation for the propynyl methyl group (CH₃—C≡C—).[3] This is a direct consequence of the cylindrical symmetry of the carbon-carbon triple bond, which acts as a spacer and minimizes steric hindrance. The calculated barrier heights for this rotation are on the order of a few cm⁻¹, confirming that it is an almost free rotor.[3] This has significant implications for its spectroscopic properties and could influence its interactions in a biological environment.

Conclusion and Future Directions

The quantum chemical study of the internal rotation of this compound provides a detailed picture of its conformational preferences and dynamic behavior. The computational workflow outlined in this guide offers a robust and transferable methodology for investigating the internal rotations of other flexible molecules relevant to drug discovery and materials science.

Future studies could expand on this work by:

  • Investigating the influence of explicit solvent models on the conformational equilibrium.

  • Performing molecular dynamics simulations to explore the conformational landscape over longer timescales.

  • Applying these computational insights to the design of novel analogs of this compound with tailored conformational properties.

By integrating high-level quantum chemical calculations with experimental data, a deeper understanding of the structure-property relationships that govern molecular behavior can be achieved, ultimately accelerating the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Hexyn-3-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hexyn-3-ol, a secondary alkynyl alcohol, presents a unique molecular architecture that dictates its behavior in various solvent systems. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents, offering insights valuable to researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document moves beyond a simple tabulation of data to explain the underlying intermolecular forces that govern the solubility of this compound, providing a predictive framework for its behavior in diverse chemical environments.

Molecular Characteristics of this compound: A Duality of Polarity

The solubility of a compound is fundamentally governed by its molecular structure. This compound (C₆H₁₀O) possesses a distinct combination of a polar hydroxyl (-OH) group and a nonpolar hydrocarbon backbone, which includes a carbon-carbon triple bond. This duality is the cornerstone of its solubility characteristics.

  • The Hydroxyl Group: This functional group is the primary site for polar interactions. The electronegative oxygen atom creates a dipole moment, and the hydrogen atom can participate in hydrogen bonding as a donor. This allows this compound to interact favorably with polar solvents.

  • The Hexynyl Backbone: The six-carbon chain, including the alkyne functionality, contributes to the nonpolar character of the molecule. This hydrocarbon portion interacts via weaker London dispersion forces, favoring solubility in nonpolar solvents.

The interplay between these two features determines the extent to which this compound will dissolve in a given solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
IUPAC Name Hex-4-yn-3-ol
CAS Number 20739-59-7
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Density Not available

Solubility Profile of this compound in Common Organic Solvents

Conceptual Framework for Solubility Prediction

The following diagram illustrates the key molecular interactions that determine the solubility of this compound in different solvent classes.

G Solubility Interactions of this compound cluster_solute This compound cluster_solvents Common Organic Solvents Solute C₆H₁₀O (this compound) PolarHead Hydroxyl Group (-OH) (Hydrogen Bonding, Dipole-Dipole) Solute->PolarHead Polar Nature NonpolarTail Hexynyl Chain (C₆H₉-) (London Dispersion Forces) Solute->NonpolarTail Nonpolar Nature PolarProtic Polar Protic (e.g., Methanol, Ethanol) - Hydrogen Bonding - Dipole-Dipole PolarHead->PolarProtic Strong Interaction (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) - Dipole-Dipole PolarHead->PolarAprotic Moderate Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane, Toluene) - London Dispersion Forces PolarHead->Nonpolar Weak Interaction (Low Solubility) NonpolarTail->PolarProtic Weak Interaction (Limited Solubility) NonpolarTail->Nonpolar Strong Interaction (High Solubility) G Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Constant Agitation & Temperature C Phase Separation B->C Centrifugation or Filtration D Quantification of Solute C->D GC, HPLC, or Gravimetric Analysis E Data Analysis and Reporting D->E Calculate Solubility (e.g., g/100mL)

References

Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Propargyl Alcohols

Optically active propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including natural products, agrochemicals, and pharmaceuticals. The dual functionality of a stereodefined secondary alcohol and a reactive alkyne moiety allows for a diverse range of chemical transformations. 4-Hexyn-3-ol, a chiral propargyl alcohol, is a key synthon for various biologically active compounds. The ability to control the absolute stereochemistry at the carbinol center is therefore of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal methods for the stereoselective synthesis of this compound, focusing on practical, field-proven protocols.

Two primary strategies have emerged as the most robust and widely adopted for the synthesis of chiral propargyl alcohols like this compound: the asymmetric reduction of the corresponding α,β-ynone and the enantioselective addition of a terminal alkyne to an aldehyde. This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for leading methods within each of these strategic approaches.

Strategic Approaches to Chiral this compound

The stereoselective synthesis of this compound can be approached from two main retrosynthetic pathways, as illustrated below. Each pathway offers distinct advantages and may be selected based on substrate availability, desired enantiomer, and laboratory capabilities.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy 1: Asymmetric Reduction cluster_2 Strategy 2: Enantioselective Alkynylation Target Chiral this compound Aldehyde Propanal Target->Aldehyde C-C Bond Formation Alkyne 1-Butyne Target->Alkyne Ynone 4-Hexyn-3-one Ynone->Target Asymmetric Reduction

Caption: Retrosynthetic pathways for chiral this compound.

Strategy 1: Asymmetric Reduction of 4-Hexyn-3-one

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. For the preparation of this compound, the precursor is 4-hexyn-3-one[1][2]. This approach is particularly attractive due to the high levels of enantioselectivity achievable with well-established catalytic systems.

A. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to effect the highly enantioselective reduction of ketones.[3][4] This method is prized for its high catalytic activity and broad substrate scope, including ynones.[5]

Mechanism Insight: The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium center and the amine ligand of the catalyst cooperate in the transition state to deliver a hydride to the ketone. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.

G cluster_0 Noyori Asymmetric Hydrogenation Workflow Start Prepare Catalyst Solution (Ru-complex and solvent) Substrate Add 4-Hexyn-3-one Start->Substrate 1 Hydrogenation Pressurize with H₂ and Heat Substrate->Hydrogenation 2 Workup Quench and Extract Hydrogenation->Workup 3 Purification Chromatography Workup->Purification 4 Product Enantioenriched This compound Purification->Product 5

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Protocol 1: Noyori Asymmetric Hydrogenation of 4-Hexyn-3-one

Materials:

  • 4-Hexyn-3-one

  • (R,R)-TsDPEN-Ru(II)-mesitylene complex (or other suitable Noyori catalyst)

  • Isopropanol (anhydrous)

  • Formic acid/triethylamine azeotrope (5:2) for transfer hydrogenation (alternative)

  • Hydrogen gas (for hydrogenation)

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the Ru-catalyst (0.01-0.1 mol%).

  • Reaction Setup: Add anhydrous isopropanol (as both solvent and hydrogen source for transfer hydrogenation) or another suitable solvent.

  • Substrate Addition: Add 4-hexyn-3-one (1.0 equivalent) to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-100 atm). Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

B. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide range of prochiral ketones.[6][7][8] It employs a chiral oxazaborolidine catalyst, which activates borane for a stereoselective hydride transfer.[9][10]

Mechanism Insight: The oxazaborolidine catalyst coordinates with borane, enhancing its Lewis acidity and creating a chiral environment. The ketone then coordinates to the boron of the catalyst in a sterically controlled manner, followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon.[7]

Protocol 2: CBS Reduction of 4-Hexyn-3-one

Materials:

  • 4-Hexyn-3-one

  • (R)- or (S)-CBS-oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Catalyst Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane solution (BMS or borane-THF, 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 4-hexyn-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC (typically 1-4 hours).

  • Quenching: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Work-up: Concentrate the mixture under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter and concentrate the organic layer. Purify the residue by flash column chromatography to yield the chiral this compound. Determine the enantiomeric excess by chiral HPLC or GC.

Method Catalyst Typical ee (%) Advantages Disadvantages
Noyori Hydrogenation Chiral Ru-complexes>95High catalytic efficiency, broad scopeRequires high-pressure equipment
CBS Reduction Chiral Oxazaborolidine90-99Mild conditions, predictable stereochemistryStoichiometric borane reagent needed

Strategy 2: Enantioselective Alkynylation of Propanal

This strategy involves the direct addition of a metalated alkyne (from 1-butyne) to an aldehyde (propanal), creating the C-C bond and the stereocenter simultaneously.[11][12][13] This is an atom-economical and convergent approach.

A. Carreira's Asymmetric Alkynylation

A highly practical and widely used method developed by Carreira and coworkers involves the use of in-situ generated zinc alkynylides with a chiral amino alcohol ligand, typically N-methylephedrine.[11]

Mechanism Insight: It is proposed that a zinc-N-methylephedrine complex is formed, which then coordinates with both the aldehyde and the alkynylzinc species. This ternary complex positions the reactants for a facial-selective attack of the alkyne on the aldehyde carbonyl, guided by the chiral ligand.

Protocol 3: Carreira's Asymmetric Alkynylation of Propanal

Materials:

  • Propanal

  • 1-Butyne

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (-)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ (10-20 mol%) and (-)-N-methylephedrine (12-24 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: Add triethylamine (1.5 equivalents) and propanal (1.0 equivalent) to the catalyst solution.

  • Alkyne Addition: Add 1-butyne (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

B. Trost's ProPhenol-Catalyzed Alkynylation

This method employs a dinuclear zinc catalyst based on the ProPhenol ligand, which has shown excellent enantioselectivities for the addition of terminal alkynes to aldehydes.[14]

Mechanism Insight: The dinuclear zinc catalyst is believed to act as a bifunctional catalyst, where one zinc atom activates the aldehyde as a Lewis acid, and the other binds the alkynylide. This organization within the chiral pocket of the ProPhenol ligand facilitates a highly enantioselective addition.[13]

Protocol 4: Trost's ProPhenol-Catalyzed Alkynylation of Propanal

Materials:

  • Propanal

  • 1-Butyne

  • (R,R)-ProPhenol ligand

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes)

  • Anhydrous toluene

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (R,R)-ProPhenol ligand (2.5-5 mol%) in anhydrous toluene. Add diethylzinc (5-10 mol%) and stir at room temperature for 1 hour.

  • Alkyne Metalation: In a separate flask, dissolve 1-butyne (1.2 equivalents) in anhydrous toluene and add diethylzinc (1.1 equivalents). Stir for 30 minutes.

  • Reaction: Cool the catalyst solution to 0 °C and add propanal (1.0 equivalent). Then, add the prepared alkynylzinc solution dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Perform a standard extractive work-up and purify by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Method Catalyst System Typical ee (%) Advantages Disadvantages
Carreira's Alkynylation Zn(OTf)₂ / N-Methylephedrine80-99Operationally simple, readily available reagentsMay require higher catalyst loading
Trost's Alkynylation Dinuclear Zn-ProPhenol>95High enantioselectivity, low catalyst loadingLigand synthesis can be complex

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through two primary strategies: the asymmetric reduction of 4-hexyn-3-one and the enantioselective alkynylation of propanal. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific enantiomer required. The protocols provided herein for the Noyori, CBS, Carreira, and Trost methodologies represent robust and well-validated procedures that can be adapted to achieve high levels of stereocontrol in the synthesis of this important chiral building block. Careful execution of these protocols, with particular attention to anhydrous and inert conditions, is crucial for obtaining optimal results.

References

Application Note & Protocol: Synthesis of 4-Hexyn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hexyn-3-ol, a secondary propargyl alcohol, through a Grignard reaction. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This protocol details the formation of an alkynyl Grignard reagent, propynylmagnesium bromide, and its subsequent nucleophilic addition to butyraldehyde. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety considerations, and present methods for product characterization. This guide is intended for researchers and professionals in organic chemistry and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction & Theoretical Background

The synthesis of secondary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful methods for this purpose.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an aldehyde or ketone.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4][6]

In this application, we target the synthesis of this compound. The synthetic strategy involves two key stages:

  • Formation of the Grignard Reagent: Propyne is deprotonated by a stronger Grignard reagent (ethylmagnesium bromide) to form the thermodynamically stable propynylmagnesium bromide. The terminal alkyne proton is sufficiently acidic to be removed by a potent Grignard base.

  • Nucleophilic Addition: The nucleophilic carbon of the propynyl Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde.[7] This step forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[8]

Strict anhydrous conditions are paramount throughout the process, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and halt the desired reaction.[6][9]

Reaction Mechanism & Stoichiometry

The overall reaction is as follows:

Step 1: Grignard Reagent Formation (Acid-Base Reaction) CH₃CH₂MgBr + HC≡CCH₃ → CH₃CH₃↑ + BrMgC≡CCH₃

Step 2: Nucleophilic Addition to Butyraldehyde BrMgC≡CCH₃ + CH₃CH₂CH₂CHO → CH₃CH₂CH₂(CH-O-MgBr)-C≡CCH₃

Step 3: Protonation (Work-up) CH₃CH₂CH₂(CH-O-MgBr)-C≡CCH₃ + H₂O (via NH₄Cl aq.) → CH₃CH₂CH₂(CHOH)-C≡CCH₃ + Mg(OH)Br

Mechanism Diagram

The following diagram illustrates the nucleophilic addition step, which is the core of this synthesis.

workflow A 1. Assemble & Flame-Dry Glassware (Inert Atmosphere) B 2. Prepare EtMgBr Grignard Reagent (Mg, I₂, EtBr in THF) A->B Cool to RT C 3. Form Propynyl-MgBr (Add Propyne at 0°C) B->C D 4. Add Butyraldehyde Solution (Dropwise at 0°C) C->D Reagent Ready E 5. Stir at Room Temperature (Monitor by TLC) D->E Warm to RT F 6. Quench Reaction (Slowly add sat. NH₄Cl at 0°C) E->F G 7. Extraction & Wash (Et₂O, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify Product (Distillation or Chromatography) H->I Crude Product J 10. Characterize (NMR, IR) I->J Pure this compound

References

Application Note: High-Fidelity Oxidation of 4-Hexyn-3-ol to 4-Hexyn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the oxidation of the secondary alkynyl alcohol, 4-hexyn-3-ol, to its corresponding α,β-unsaturated ketone, 4-hexyn-3-one. The inherent sensitivity of the alkyne functionality necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions, such as over-oxidation or degradation. This document outlines two robust methodologies: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Each protocol is presented with a step-by-step procedure, a discussion of the underlying mechanism, and critical insights into experimental best practices to ensure high-yield, reproducible results.

Introduction: The Challenge of Selectivity in Alkyne Oxidation

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. However, when the alcohol is adjacent to a sensitive functional group like an alkyne, as in this compound, the choice of oxidant is paramount.[1][2] Strong, non-selective oxidizing agents, particularly those based on chromium under harsh acidic conditions, can lead to cleavage of the triple bond or other undesired side reactions. Therefore, modern synthetic strategies favor milder, more controlled oxidation methods.

This application note details two such methods: the Swern oxidation, which utilizes an activated dimethyl sulfoxide (DMSO) species, and the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine reagent. Both methods are renowned for their mild reaction conditions and high functional group tolerance, making them ideal for the synthesis of 4-hexyn-3-one, a valuable intermediate in various synthetic pathways.

Experimental Overview & Strategic Considerations

The primary objective is the conversion of this compound to 4-hexyn-3-one, as depicted in the reaction scheme below. The key to a successful transformation lies in the careful execution of the chosen protocol, with particular attention to temperature control, reagent stoichiometry, and work-up procedures.

Reaction_Scheme cluster_main Oxidation of this compound start This compound (C₆H₁₀O) end 4-Hexyn-3-one (C₆H₈O) start->end [Oxidizing Agent] Dichloromethane, specific temp.

Caption: General reaction scheme for the oxidation of this compound.

Protocol I: Swern Oxidation

The Swern oxidation is a highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species.[3][4] This intermediate then reacts with the alcohol, and subsequent elimination mediated by a hindered base, typically triethylamine, affords the ketone.[3]

Rationale for Method Selection

The Swern oxidation is performed at very low temperatures (-78 °C), which is crucial for maintaining the integrity of the sensitive alkyne group and preventing side reactions.[3][5] It avoids the use of heavy metals, and the byproducts are volatile and easily removed, simplifying purification.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.7 eq)

  • Triethylamine (Et₃N) (7.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add oxalyl chloride (1.5 eq) and anhydrous DCM (volume to make a 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.7 eq) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C. Stir for 5 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.0 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-hexyn-3-one.

Safety and Handling Precautions
  • Oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

  • The reaction of oxalyl chloride and DMSO can be explosive at room temperature.[8] It is critical to maintain the low temperature during the addition of DMSO.

  • The reaction produces dimethyl sulfide, which has a strong, unpleasant odor.[3] Ensure the reaction and work-up are performed in an efficient fume hood.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to achieve a mild and selective oxidation of alcohols.[9][10]

Rationale for Method Selection

This method offers the advantage of being performed at room temperature, eliminating the need for cryogenic baths.[9][11] The reaction is typically fast and clean, with a simple work-up procedure.[12] It is highly chemoselective and tolerates a wide range of functional groups, making it an excellent alternative to the Swern oxidation.[10][11]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM (volume to make a 0.1 M solution).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 2 to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling Precautions
  • Dess-Martin Periodinane is shock-sensitive and can be explosive.[11] Handle with care and avoid grinding or subjecting it to impact.

  • The reaction produces acetic acid as a byproduct, which can be neutralized during the work-up.[9]

Data Presentation and Expected Outcomes

ParameterSwern OxidationDess-Martin Oxidation
Reagent Oxalyl Chloride/DMSO/Et₃NDess-Martin Periodinane
Temperature -78 °C to Room Temp.Room Temperature
Reaction Time ~1-2 hours~2-4 hours
Typical Yield HighHigh
Key Byproducts Dimethyl sulfide, CO, CO₂, Et₃N·HClAcetic acid, Iodane byproduct
Advantages Inexpensive reagents, volatile byproductsMild conditions, no cryogenic setup
Disadvantages Requires low temp, foul-smelling byproductReagent is expensive and shock-sensitive

Product Characterization

The final product, 4-hexyn-3-one, should be characterized to confirm its identity and purity.

  • ¹H NMR: Protons adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2.1–2.6 ppm.[13]

  • ¹³C NMR: The carbonyl carbon signal is highly deshielded and typically appears in the range of 190–220 ppm.[13][14]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone should be observed around 1680-1700 cm⁻¹. The C≡C stretch will appear around 2200 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-hexyn-3-one (96.13 g/mol ) should be observed.[15]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Anhydrous Reagents and Solvents Setup Assemble Flame-Dried Glassware under N₂ Reagents->Setup Addition Controlled Addition of Reagents at Specific Temperature Setup->Addition Monitoring Monitor Reaction Progress by TLC Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry with Na₂SO₄ and Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Characterize Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for the oxidation of this compound.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Chlorinated Solvents: Collect all chlorinated waste (e.g., DCM) in a designated, properly labeled container for hazardous waste disposal.

  • Chromium Reagents (if used): Although not detailed in the primary protocols, should chromium-based oxidants be considered, it is imperative to follow strict disposal procedures. Hexavalent chromium is highly toxic and carcinogenic.[2][16] All chromium-containing waste must be collected and treated by a certified hazardous waste disposal service.[16][17][18] Do not dispose of chromium waste down the drain.[19]

Conclusion

Both the Swern and Dess-Martin oxidation protocols provide efficient and high-yielding pathways for the synthesis of 4-hexyn-3-one from this compound. The choice between the two methods will depend on the specific laboratory setup, cost considerations, and scale of the reaction. Adherence to the detailed procedures and safety precautions outlined in this application note will enable researchers to reliably produce this valuable synthetic intermediate.

References

Application Notes and Protocols for Hydroxyl Protection of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex organic molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. For a molecule such as 4-hexyn-3-ol, which possesses both a reactive secondary alcohol and a terminal alkyne, selective manipulation of one functional group in the presence of the other is paramount. This technical guide provides an in-depth analysis and detailed protocols for the protection of the hydroxyl group in this compound, a critical step to enable transformations at the alkyne terminus without unintended side reactions. We will explore two robust and widely adopted protecting group strategies: the formation of a tert-butyldimethylsilyl (TBDMS) ether and a tetrahydropyranyl (THP) ether. The causality behind the choice of reagents and reaction conditions will be thoroughly discussed, providing researchers, scientists, and drug development professionals with the necessary insights for successful implementation in their synthetic campaigns.

Introduction: The Imperative for Hydroxyl Protection in Alkyne Chemistry

The hydroxyl group of an alcohol is amphoteric, capable of acting as both a weak acid and a nucleophile.[1] This reactivity profile presents a significant challenge when performing reactions that require strong bases or nucleophiles, such as the deprotonation of a terminal alkyne to form an acetylide for subsequent C-C bond formation.[2] In the case of this compound, treatment with a strong base like an organolithium reagent or sodium amide would lead to the rapid and preferential deprotonation of the more acidic hydroxyl proton (pKa ~16-18) over the terminal alkyne proton (pKa ~25), quenching the base and preventing the desired reaction at the alkyne.[1]

To circumvent this, a "protecting group" is employed to temporarily mask the reactivity of the hydroxyl group.[2][3] An ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable to the reaction conditions required for transformations elsewhere in the molecule.

  • Easy to remove in high yield under specific and mild conditions that do not affect other functional groups.[4]

This guide will focus on two such protecting groups for the secondary alcohol in this compound: the tert-butyldimethylsilyl (TBDMS) group and the tetrahydropyranyl (THP) group. Both are excellent choices due to their stability in basic and organometallic reaction conditions, making them compatible with alkyne chemistry.[5]

Strategic Selection of Protecting Groups for this compound

The choice between a TBDMS and a THP protecting group often depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection.

Protecting GroupProtection ChemistryStabilityDeprotection ChemistryKey Advantages
TBDMS Ether Silylation with TBDMSCl and a base (e.g., imidazole).[6]Stable to bases, Grignard reagents, oxidation, and some reducing agents.Cleaved by fluoride ion sources (e.g., TBAF) or acidic conditions.[1][6]High stability, clean removal with fluoride.
THP Ether Acid-catalyzed addition of dihydropyran (DHP).[7]Stable to strong bases, organometallics, hydrides, and catalytic hydrogenation.[8]Cleaved by acidic hydrolysis.[7][9]Low cost of reagents, very stable to basic conditions.

Experimental Protocols

Strategy 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a bulky silyl ether that offers excellent stability.[10] Its installation is typically achieved via an SN2-type reaction at the silicon center.[1] Imidazole is a common choice of base as it acts as a catalyst by forming a more reactive silyl-imidazolium intermediate.[6]

TBDMS_Protection_Workflow cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection start_prot This compound reagents_prot TBDMSCl, Imidazole Anhydrous DMF start_prot->reagents_prot Add reaction_prot Stir at RT 12-24 h reagents_prot->reaction_prot React workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot Process product_prot TBDMS-protected This compound workup_prot->product_prot Isolate start_deprot TBDMS-protected This compound reagents_deprot TBAF in THF start_deprot->reagents_deprot Add reaction_deprot Stir at RT 1-4 h reagents_deprot->reaction_deprot React workup_deprot Aqueous Quench & Extraction reaction_deprot->workup_deprot Process product_deprot This compound workup_deprot->product_deprot Isolate

Caption: Workflow for TBDMS protection and deprotection of this compound.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and imidazole in anhydrous DMF.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic extracts with water and then with brine to remove residual DMF and imidazole.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.

The cleavage of the Si-O bond is effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][5] The strength of the Si-F bond provides a powerful thermodynamic driving force for this reaction.[5]

Materials:

  • TBDMS-protected this compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.[11]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected this compound.[11]

Strategy 2: Tetrahydropyranyl (THP) Ether Protection

THP ethers are a type of acetal, formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[7][9] They are exceptionally stable to basic conditions but are readily cleaved by aqueous acid. A key consideration is that the formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[7]

THP_Protection_Workflow cluster_protection THP Protection cluster_deprotection THP Deprotection start_prot This compound reagents_prot Dihydropyran (DHP) p-TsOH (cat.) Anhydrous DCM start_prot->reagents_prot Add reaction_prot Stir at RT 1-3 h reagents_prot->reaction_prot React workup_prot Aqueous Quench & Extraction reaction_prot->workup_prot Process product_prot THP-protected This compound workup_prot->product_prot Isolate start_deprot THP-protected This compound reagents_deprot TFA (cat.) Methanol start_deprot->reagents_deprot Add reaction_deprot Stir at RT 15-30 min reagents_deprot->reaction_deprot React workup_deprot Evaporation & Extraction reaction_deprot->workup_deprot Process product_deprot This compound workup_deprot->product_deprot Isolate

Caption: Workflow for THP protection and deprotection of this compound.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq) or Pyridinium p-toluenesulfonate (PPTS) for more sensitive substrates.[12]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DCM at room temperature, add DHP.

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by washing with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether.

The deprotection of THP ethers is an acid-catalyzed hydrolysis of the acetal.[9] A variety of acidic conditions can be employed, from strong aqueous acids to milder catalysts in alcoholic solvents.[7]

Materials:

  • THP-protected this compound (1.0 eq)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA, 0.1 eq) or 1 M Hydrochloric acid (HCl, catalytic)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the THP ether in methanol.

  • Add a catalytic amount of TFA or 1 M HCl.

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC. The deprotection is typically rapid.[13]

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Add DCM to the residue and wash the solution with water (4 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the pure deprotected this compound.[13]

Conclusion

The successful synthesis of complex molecules containing multiple functional groups, such as this compound, hinges on the judicious use of protecting group strategies. Both TBDMS and THP ethers provide robust and reliable methods for masking the reactivity of the secondary hydroxyl group, thereby enabling selective transformations at the alkyne terminus. The choice between these two strategies will be dictated by the specific requirements of the synthetic route, particularly the compatibility with subsequent reaction conditions. The detailed protocols provided herein offer a solid foundation for researchers to implement these critical transformations with confidence and high efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hexyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. The synthesis, while straightforward in principle, is sensitive to several experimental variables. Here, we address common challenges in a question-and-answer format, explaining the causality behind each procedural step to ensure robust and reproducible outcomes.

Overview of the Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic addition of a propynyl Grignard reagent to propionaldehyde. This reaction forms a new carbon-carbon bond, creating the desired secondary alkynyl alcohol.[1][2] The process consists of two primary stages: the formation of the Grignard reagent (propynylmagnesium halide) and the subsequent reaction with the aldehyde, followed by an acidic workup.

General Reaction Scheme
  • Step 1: Grignard Reagent Formation CH₃C≡CH + C₂H₅MgBr → CH₃C≡CMgBr + C₂H₆ (Alternatively, from 1-bromopropyne and Mg metal)

  • Step 2: Nucleophilic Addition CH₃C≡CMgBr + CH₃CH₂CHO → CH₃C≡CCH(OMgBr)CH₂CH₃

  • Step 3: Acidic Workup CH₃C≡CCH(OMgBr)CH₂CH₃ + H₃O⁺ → CH₃C≡CCH(OH)CH₂CH₃ + Mg(OH)Br

Core Experimental Protocol: Synthesis of this compound

This protocol provides a baseline methodology. Subsequent sections will address troubleshooting and optimization of these steps.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)MolesEquivalents
Magnesium TurningsMg24.31-0.121.2
1-BromopropyneC₃H₃Br118.961.540.101.0
PropionaldehydeC₃H₆O58.080.8070.101.0
Anhydrous THFC₄H₈O---Solvent
Saturated NH₄Cl(aq)NH₄Cl---Quenching
Anhydrous MgSO₄MgSO₄---Drying Agent

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum or in an oven and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Grignard Formation: Place magnesium turnings (0.12 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3] Add 30 mL of anhydrous tetrahydrofuran (THF).

  • Dissolve 1-bromopropyne (0.10 mol) in 40 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (~5 mL) of the 1-bromopropyne solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color.[3]

  • Once initiated, add the remaining 1-bromopropyne solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish-brown.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve propionaldehyde (0.10 mol) in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add the propionaldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and slowly quench it by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or zero. What went wrong?

A low or non-existent yield of this compound is almost always traced back to the quality and handling of the Grignard reagent. Grignard reagents are powerful nucleophiles but are also extremely strong bases, making them highly sensitive to acidic protons.[2][4]

Primary Causes & Solutions:

  • Moisture Contamination: This is the most frequent cause of failure. Water reacts rapidly with the Grignard reagent, destroying it in an acid-base reaction that is much faster than the desired nucleophilic addition.[4][5]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Use high-purity anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be anhydrous.

  • Inactive Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[6]

    • Solution: Activate the magnesium before use. Common methods include adding a small crystal of iodine (as in the protocol), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in a mortar and pestle under an inert atmosphere to expose a fresh surface.[3][6]

  • Poor Quality Starting Materials: Impurities in the 1-bromopropyne or propionaldehyde can interfere with the reaction.

    • Solution: Use freshly distilled propionaldehyde, as it can oxidize to propionic acid or form oligomers on storage. Ensure the alkyl halide is pure and free of water.

  • Incomplete Grignard Formation: The reaction may not have been initiated or gone to completion.

    • Solution: Confirm initiation before adding the bulk of the alkyl halide. If it doesn't start, gentle warming may be required.[7] Allow sufficient reaction time for full conversion of the magnesium.

G start Low or No Yield Observed q1 Was the Grignard reagent successfully formed? start->q1 a1_yes Proceed to Reaction Analysis q1->a1_yes Yes a1_no Troubleshoot Grignard Formation q1->a1_no No q3 Was the aldehyde pure? a1_yes->q3 q2 Were anhydrous conditions maintained? a1_no->q2 a2_yes Check Mg Activation q2->a2_yes Yes a2_no Dry all glassware, solvents, and reagents rigorously. q2->a2_no No a3_yes Review Reaction Conditions (Temp, Addition Rate) q3->a3_yes Yes a3_no Distill aldehyde before use. q3->a3_no No

Caption: Troubleshooting logic for low-yield synthesis.

Q2: My Grignard reaction is difficult to initiate. What can I do?

Failure to initiate is a common hurdle. The key is to create a highly reactive magnesium surface free of the passivating oxide layer.

  • Causality: The oxidative addition of magnesium into the carbon-halide bond requires direct contact between the metal and the organic halide.[2] Magnesium oxide prevents this.

  • Solutions:

    • Chemical Activation: Add a single crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal. A few drops of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and MgBr₂, which helps to clean the surface.

    • Thermal Activation: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Be extremely cautious, as the reaction is highly exothermic and can become uncontrollable once it begins.[7]

    • Mechanical Activation: If available, an ultrasonic bath can be used to agitate the surface. Alternatively, crushing the turnings prior to the reaction increases the reactive surface area.[6]

Q3: I'm observing significant byproducts. How can they be minimized?

Side reactions compete with the desired nucleophilic addition, reducing the yield and complicating purification. Controlling reaction conditions is critical to suppress these alternative pathways.

G reactants Propionaldehyde Propynyl MgBr main_path Nucleophilic Addition (Desired Pathway) reactants->main_path side_enol Enolization of Aldehyde (Base-catalyzed) reactants->side_enol Side Rxn 1 side_wurtz Wurtz Coupling reactants->side_wurtz Side Rxn 2 side_aldol Aldol Condensation reactants->side_aldol Side Rxn 3 product This compound main_path->product byproduct_enol Unreacted Aldehyde side_enol->byproduct_enol byproduct_wurtz Hexa-2,4-diyne side_wurtz->byproduct_wurtz byproduct_aldol Aldol Adducts side_aldol->byproduct_aldol

Caption: Main reaction pathway and key side reactions.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCausality & Mitigation
Enolization The Grignard reagent acts as a base, abstracting an alpha-proton from the aldehyde to form an enolate. This enolate is unreactive towards further Grignard addition.Cause: Propionaldehyde has acidic α-protons. Mitigation: Use a low reaction temperature (0 °C or below) and add the aldehyde slowly to the Grignard reagent. This keeps the instantaneous concentration of the aldehyde low, favoring nucleophilic attack over deprotonation.[8]
Wurtz Coupling The Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R).Cause: This is more common during the formation of the Grignard reagent. Mitigation: Ensure slow, controlled addition of the alkyl halide to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard.[3]
Aldol Condensation The enolate of propionaldehyde (formed via enolization) can attack another molecule of propionaldehyde.Cause: This is a base-catalyzed self-condensation of the aldehyde.[9] Mitigation: The same conditions that suppress enolization (low temperature, slow aldehyde addition) will also suppress the subsequent aldol reaction.
Q4: How can I confirm the concentration of my Grignard reagent before use?

Visual confirmation of Grignard formation is useful but not quantitative. An inaccurate concentration can lead to incorrect stoichiometry, resulting in low yield and excess starting material. Titration is a crucial step for reproducible results.[4]

Protocol: Titration of Grignard Reagent with I₂

  • Accurately weigh ~0.25 g of iodine (I₂) into a dry 100 mL flask and record the mass.

  • Dissolve the iodine in ~20 mL of anhydrous THF.

  • Under an inert atmosphere, carefully draw a 1.00 mL aliquot of your Grignard reagent solution and slowly add it to the stirring iodine solution until the characteristic brown/purple color of I₂ disappears.

  • Record the volume of the Grignard reagent added.

  • The reaction is R-MgX + I₂ → R-I + MgXI. The stoichiometry is 1:1.

  • Calculation:

    • Moles of I₂ = (Mass of I₂) / 253.81 g/mol

    • Concentration (M) = (Moles of I₂) / (Volume of Grignard reagent in L)

Q5: What is the optimal temperature and solvent for this reaction?
  • Temperature: The synthesis involves a trade-off. Grignard formation is often initiated at room temperature or with gentle heating, but the subsequent addition to the aldehyde should be performed at a low temperature (0 °C is standard).[6] Lower temperatures (-20 °C to -78 °C) can further suppress side reactions like enolization but may significantly slow the rate of the desired reaction.[10] For this specific synthesis, 0 °C provides a good balance between reaction rate and selectivity.

  • Solvent: Ethereal solvents are essential. The ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[11]

    • Tetrahydrofuran (THF): Generally the preferred solvent. It has a higher boiling point than diethyl ether and is better at solvating the Grignard complex, which can be beneficial for less reactive halides.

    • Diethyl Ether (Et₂O): A classic choice. Its lower boiling point makes it easier to remove during work-up, but it is also extremely flammable.

References

Technical Support Center: Purification of Crude 4-Hexyn-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of crude 4-Hexyn-3-ol using column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of this separation, moving beyond a simple protocol to explain the causality behind each step and troubleshoot common issues effectively.

Section 1: Understanding the Challenge - Physicochemical Profile of this compound

The successful purification of this compound hinges on understanding its molecular properties. As an alkyne alcohol, it possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar six-carbon backbone[1][2]. This moderate polarity is the central variable we must manage during chromatography.

PropertyValueSource
Molecular Formula C₆H₁₀O[1][3]
Molecular Weight 98.14 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Topological Polar Surface Area (TPSA) 20.2 Ų[3][4]
Key Structural Features Secondary alcohol, internal alkyne[1]

This structure dictates that this compound will not behave as a highly non-polar hydrocarbon or a very polar diol. It will have significant interaction with the polar stationary phase (silica gel) but can be effectively eluted by a mobile phase of intermediate polarity.

Section 2: A Validated Protocol for Purification

This protocol is designed as a self-validating system, with analytical checkpoints (TLC) integrated throughout the workflow to ensure success. Flash chromatography is recommended for its speed and efficiency.[5]

Critical First Step: Thin-Layer Chromatography (TLC) Analysis

Expertise: Never begin a column without first developing a suitable solvent system using TLC. This is the single most important step for a successful separation. The goal is to find a solvent mixture where the this compound spot has a Retention Factor (Rf) of approximately 0.25-0.35 .

Methodology:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system. Start with a non-polar system and gradually increase polarity. A good starting point is 10% Ethyl Acetate in Hexanes (1:9 v/v).

  • Increase the polarity (e.g., to 15%, 20% ethyl acetate) until the target Rf is achieved.

  • Visualize the plate under a UV lamp (if impurities are UV-active) and then by staining (e.g., with potassium permanganate or p-anisaldehyde stain) to see all components. The ideal system will show good separation between the this compound spot and any impurities.

Column Preparation (Wet Packing)

Trustworthiness: A well-packed column is essential for achieving sharp, well-separated bands. An unevenly packed column will lead to channeling and poor separation, regardless of the solvent system.[6]

Methodology:

  • Select a glass column of appropriate size. A rule of thumb is to use a mass of silica gel that is 40-100 times the mass of the crude sample.

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[5]

  • Fill the column about one-third full with the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate/Hexanes).

  • In a separate beaker, create a slurry of the required silica gel in the same solvent.[5]

  • Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and encourage even settling.[5]

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.

  • Add a final protective layer of sand (~1 cm) on top of the silica bed. Drain the solvent until it is just level with the top of the sand. The column is now ready for loading.

Sample Loading (Dry Loading Recommended)

Expertise: While dissolving the sample in a minimum of solvent and pipetting it onto the column (wet loading) is possible, dry loading almost always results in better separation. It prevents the dissolution solvent from disrupting the separation bands at the start of the elution. This is especially true if your crude material is an oil or has poor solubility in the mobile phase.[7][8]

Methodology:

  • Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

  • Gently and evenly pour this powder onto the top layer of sand in the prepared column.

  • Carefully add the eluting solvent to the column, taking care not to disturb the sample layer.

Elution and Fraction Collection

Methodology:

  • Begin elution with the solvent system determined by your initial TLC analysis. For flash chromatography, use gentle air pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

  • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column; for a medium-sized column, 10-20 mL fractions are common.

  • As the elution progresses, you may need to gradually increase the polarity of the mobile phase (a "gradient elution") to elute the more polar this compound and any other more polar impurities.[9] For example, you might increase from 10% to 15% and then 20% ethyl acetate in hexanes.

Fraction Analysis and Product Isolation

Trustworthiness: Do not combine fractions based on visual cues alone. Use TLC to definitively identify which fractions contain the pure product.

Methodology:

  • Spot every few fractions (e.g., every second or third fraction) onto a single TLC plate.

  • Develop and visualize the plate.

  • Identify the fractions that contain only the spot corresponding to pure this compound.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using techniques like NMR or GC-MS.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a direct question-and-answer format.

Q: My product won't elute from the column, even after I increase the solvent polarity significantly. What's wrong?

A: There are two primary possibilities:

  • Insufficient Polarity: Your mobile phase may still not be polar enough. For alcohols like this compound, a hexanes/ethyl acetate system is usually sufficient. However, if very polar impurities from the reaction are present, they can alter the behavior at the top of the column. Before assuming the worst, try flushing the column with a very polar solvent, such as 100% methanol, to see if you can recover any material.[10] This "methanol purge" will strip almost everything off the silica.

  • Decomposition: The compound may have decomposed on the acidic surface of the silica gel.[9] See the question below on stability for how to diagnose and prevent this.

Q: The separation is poor, and all my fractions are mixed. Why?

A: This is a common and frustrating issue, often stemming from one of these causes:

  • Column Overloading: You have loaded too much crude material for the amount of silica used. This saturates the stationary phase, preventing proper separation. The bands broaden significantly and overlap. As a general guideline, the amount of crude material should not exceed 1-2% of the mass of the silica gel.

  • Poor Packing: The column was not packed evenly, leading to cracks or channels in the silica bed. The sample will travel through these channels faster, bypassing the separation process and eluting with less retained components.[6]

  • Incorrect Sample Loading: Using too much solvent to dissolve the sample during wet loading, or using a solvent that is too polar, can cause the initial band to be very broad, dooming the separation from the start. This is a primary reason why dry loading is recommended.[7]

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient separation between your product and an impurity. This should have been identified during the initial TLC analysis. Re-evaluate your TLC with different solvent combinations.

Q: My product is eluting with the solvent front in the very first fractions. How do I fix this?

A: This is a straightforward problem: your eluting solvent is far too polar.[9] The this compound has a much higher affinity for the mobile phase than the stationary phase, so it is not retained. You must reduce the polarity of your mobile phase. For example, if you were using 30% ethyl acetate in hexanes, you should try 10% or 15% based on your TLC analysis.

Q: I suspect my this compound is decomposing on the silica. How can I check and prevent this?

A: Silica gel is acidic and can sometimes catalyze side reactions like elimination (dehydration) of alcohols.

  • Diagnosis (2D TLC): You can test for stability directly on a TLC plate.[9][10] Spot your crude material in one corner of a square TLC plate. Run the plate as usual. Then, remove the plate, allow it to dry completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.

  • Prevention: If instability is confirmed, you have two main options:

    • Deactivate the Silica: You can neutralize the acidic silanol groups by preparing your column and eluent with a small amount (0.1-1%) of a base like triethylamine.

    • Change the Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina.[9] You will need to re-develop a suitable solvent system for alumina using TLC, as the elution order can sometimes change.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal stationary phase for purifying this compound? A: Standard, flash-grade silica gel (230-400 mesh) is the most common and effective stationary phase for this type of moderately polar organic compound.[11][12]

Q: How much crude material can I load onto my column? A: This depends on the difficulty of the separation. For a relatively straightforward separation (good spot separation on TLC), you can load up to 1 gram of crude material per 50 grams of silica gel. For difficult separations where impurities are very close to your product, you may need to reduce the load to 1 gram per 100 grams of silica (or even less) to achieve baseline separation.

Q: What's the difference between gravity chromatography and flash chromatography? A: The principle is the same, but the method of moving the solvent differs. In gravity chromatography, the solvent flows through the column under its own weight, which is slow. In flash chromatography, positive pressure (from a pump or compressed air) is applied to the top of the column to push the solvent through much faster.[5] This results in a quicker separation and often sharper, less diffuse bands. For most lab-scale purifications, flash chromatography is the preferred method.

Q: Can I reuse my column? A: It is generally not recommended for high-purity applications in research and drug development. Highly retained, unseen impurities from a previous run can contaminate your current purification. The cost of fresh silica is minimal compared to the time lost and potential for contamination of a valuable compound.

Section 5: Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow problem Problem Encountered no_elution Product Does Not Elute problem->no_elution poor_sep Poor Separation / Mixed Fractions problem->poor_sep too_fast Product Elutes Too Fast problem->too_fast degradation Suspected Decomposition problem->degradation cause_polarity Cause: Eluent not polar enough no_elution->cause_polarity cause_stuck Cause: Irreversibly bound / Decomposed no_elution->cause_stuck cause_overload Cause: Column Overloaded poor_sep->cause_overload cause_packing Cause: Poor Packing / Channeling poor_sep->cause_packing cause_loading Cause: Improper Sample Loading poor_sep->cause_loading cause_too_polar Cause: Eluent too polar too_fast->cause_too_polar cause_acidic Cause: Acidic Silica degradation->cause_acidic sol_polarity Solution: Increase eluent polarity cause_polarity->sol_polarity sol_purge Solution: Flush with MeOH cause_stuck->sol_purge sol_reduce_load Solution: Reduce sample load cause_overload->sol_reduce_load sol_repack Solution: Repack column carefully cause_packing->sol_repack sol_dry_load Solution: Use dry loading method cause_loading->sol_dry_load sol_less_polar Solution: Decrease eluent polarity cause_too_polar->sol_less_polar sol_2dtlc Solution: Perform 2D TLC to confirm cause_acidic->sol_2dtlc sol_deactivate Solution: Use deactivated silica or Alumina sol_2dtlc->sol_deactivate

Caption: Troubleshooting workflow for column chromatography.

References

Common side products in the synthesis of 4-Hexyn-3-ol and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Hexyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable propargylic alcohol. Our focus is to provide practical, field-tested solutions to identify, mitigate, and remove common side products, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Grignard reaction between propionaldehyde and a propynylmagnesium halide.

Q1: My final product is contaminated with a significant amount of a compound with a C=O stretch in the IR spectrum. What is it and how can I avoid it?

A1: The most likely culprit is 4-Hexyn-3-one .[1][2][3] This side product forms from the oxidation of the magnesium alkoxide intermediate or the final this compound product. The Grignard reaction is highly sensitive to atmospheric oxygen, and even small leaks in your apparatus can lead to this impurity.

Causality & Prevention:

  • Mechanism: During the reaction, the magnesium alkoxide intermediate is formed. If oxygen is present, it can react with this intermediate in a radical process to form a peroxide, which then collapses to the ketone upon workup. The final alcohol product can also be oxidized, though this is generally slower.

  • Preventative Measures:

    • Strictly Anhydrous & Anaerobic Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4] Use a well-sealed reaction setup with septa and needles for reagent transfer.

    • Solvent Purity: Use freshly distilled, anhydrous solvents (like THF or diethyl ether) to minimize oxygen and water content.

    • Controlled Quench: Quench the reaction at a low temperature (0 °C) before allowing it to warm to room temperature to minimize air exposure during this exothermic step.

Q2: After workup, I've recovered a large amount of unreacted propionaldehyde. What is the likely cause?

A2: Recovering the starting aldehyde points to enolization as a significant side reaction.[5][6] The Grignard reagent (propynylmagnesium halide) is a strong base in addition to being a nucleophile. It can deprotonate the acidic α-hydrogen on the propionaldehyde, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition and will simply be protonated back to propionaldehyde during the aqueous workup.

Causality & Prevention:

  • Mechanism: The Grignard reagent abstracts a proton from the carbon adjacent to the carbonyl group instead of attacking the carbonyl carbon itself.

  • Preventative Measures:

    • Inverse Addition: Slowly add the propionaldehyde solution to the stirred Grignard reagent solution. This maintains a low concentration of the aldehyde at any given time, favoring the bimolecular nucleophilic addition over the enolization reaction.

    • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or below). Lower temperatures decrease the rate of the deprotonation reaction more than the nucleophilic addition.

Q3: My GC-MS analysis shows a C6 hydrocarbon impurity that lacks an oxygen atom. What could this be?

A3: This is likely 2,4-Hexadiyne , formed from the Wurtz-type coupling of the propynyl Grignard reagent. This can happen if there are impurities, particularly transition metals, or if the Grignard reagent reacts with any unreacted alkyl halide used in its preparation.

Causality & Prevention:

  • Mechanism: Two molecules of the propynyl Grignard reagent couple, or the Grignard reagent reacts with a propargyl halide, to form a new carbon-carbon bond, resulting in the symmetrical diyne.

  • Preventative Measures:

    • High-Quality Magnesium: Use high-purity magnesium turnings to minimize transition metal contaminants that can catalyze coupling reactions.

    • Controlled Grignard Formation: Ensure the slow addition of the alkyl halide (e.g., 1-bromopropyne) to the magnesium to maintain a low halide concentration and minimize self-coupling.

    • Purity of 1-Propyne: If generating the Grignard from 1-propyne and another Grignard reagent (e.g., ethylmagnesium bromide), ensure the complete conversion to the propynyl Grignard before adding the aldehyde.

Q4: How do I effectively remove unreacted magnesium and magnesium salts after the reaction?

A4: The removal of magnesium turnings and the resulting magnesium salts is achieved during the aqueous workup phase. A careful and controlled quench is critical for safety and product purity.

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This is a mild acid that will protonate the alkoxide to form the desired alcohol and react with unreacted Grignard reagent and magnesium metal without being harsh enough to cause significant side reactions like dehydration of the alcohol.[7] Avoid using strong acids initially as the reaction with unreacted magnesium can be violently exothermic.[8][9]

  • Extraction: After the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate to ensure all the this compound is recovered.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to help break up emulsions and remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent to obtain the crude product solution.[4]

Troubleshooting Summary Table

Symptom / Observation Potential Side Product Primary Cause(s) Recommended Solution(s)
Carbonyl (C=O) peak in IR/NMR; boiling point slightly lower than product.4-Hexyn-3-oneOxidation of magnesium alkoxide intermediate or product.Maintain strict inert atmosphere (Ar/N₂); use degassed, anhydrous solvents.
High recovery of propionaldehyde; low product yield.Unreacted PropionaldehydeEnolization of the aldehyde by the basic Grignard reagent.Use inverse addition; conduct reaction at low temperature (0 °C or below).
Hydrocarbon impurity (C₆H₆) detected by GC-MS.2,4-HexadiyneWurtz-type coupling of the Grignard reagent.Use high-purity magnesium; ensure slow addition during Grignard formation.
High-boiling, viscous residue after distillation.Aldol Condensation ProductsSelf-condensation of propionaldehyde under basic conditions.Maintain low reaction temperature; use inverse addition to keep aldehyde concentration low.
Formation of a solid precipitate during workup.Magnesium Salts (e.g., Mg(OH)Br)Reaction of Grignard reagent and magnesium with water.Perform a careful quench with saturated aq. NH₄Cl; perform liquid-liquid extraction.

Process Workflow: From Reaction to Pure Product

The following diagram outlines the logical workflow for the synthesis, workup, and purification of this compound, including key decision points for troubleshooting.

G cluster_0 Synthesis Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis cluster_3 Troubleshooting Grignard Propionaldehyde + Propynyl-MgBr Reaction Quench Quench with aq. NH4Cl Grignard->Quench Reaction Complete Extract Liquid-Liquid Extraction (e.g., with Ether) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Filter Filter & Concentrate Dry->Filter Distill Fractional Distillation Under Reduced Pressure Filter->Distill Analyze Purity Analysis (GC-MS, NMR, IR) Distill->Analyze PureProduct Pure this compound Analyze->PureProduct Purity >98% Impure Impurity Detected? Analyze->Impure Impure->Distill Re-distill or Consider Chromatography

References

Optimizing temperature and pressure for reactions involving 4-Hexyn-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-Hexyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter, with a focus on the critical roles of temperature and pressure in achieving desired reaction outcomes.

Section 1: Hydrogenation of this compound

The selective hydrogenation of the alkyne functionality in this compound to either an alkene (cis or trans) or a fully saturated alkane is a common transformation. The control of temperature and pressure is paramount to achieving high selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation of this compound is non-selective, leading to a mixture of the alkene and the fully saturated alcohol (3-Hexanol). How can I improve the selectivity for the alkene?

A1: Achieving high selectivity for the alkene (4-Hexen-3-ol) is a classic challenge in alkyne hydrogenation. The key is to prevent over-hydrogenation. Here’s how temperature and pressure play a crucial role:

  • Temperature: Lower temperatures generally favor selectivity towards the alkene. The hydrogenation of the alkyne to the alkene has a lower activation energy than the subsequent hydrogenation of the alkene to the alkane. By keeping the temperature low (e.g., room temperature or even below), you can provide enough energy for the first hydrogenation step to proceed without excessively promoting the second.

  • Pressure: Lower hydrogen pressure reduces the concentration of hydrogen on the catalyst surface, which in turn decreases the rate of hydrogenation. This can significantly improve selectivity for the semi-hydrogenated product. While industrial hydrogenations may occur at elevated pressures (e.g., 18 bar) for other alkynes, for fine chemical synthesis, starting with lower pressures (e.g., 1-5 bar) is advisable.[1][2]

  • Catalyst Choice: The choice of catalyst is critical. For cis-alkene selectivity, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the standard choice. These catalysts are designed to be less active, thus preventing over-hydrogenation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, reduce it to room temperature (20-25 °C).

  • Decrease Hydrogen Pressure: If your system allows, reduce the hydrogen pressure. If using a balloon, ensure it is not overly inflated.

  • Use a Selective Catalyst: Ensure you are using a catalyst designed for semi-hydrogenation, such as Lindlar's catalyst or a palladium sulfide catalyst.[1][2]

  • Monitor the Reaction Closely: Use techniques like TLC, GC, or NMR to monitor the reaction progress and stop it once the starting material is consumed, before significant over-hydrogenation occurs.

Q2: I am trying to synthesize the cis-alkene (Z)-4-Hexen-3-ol, but I am getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of alkyne hydrogenation is highly dependent on the reaction conditions.

  • Catalyst and Hydrogen Delivery: For syn-addition of hydrogen, which leads to the cis-alkene, a solid heterogeneous catalyst like Lindlar's catalyst is essential. The alkyne adsorbs onto the catalyst surface, and hydrogen is delivered from the same face of the triple bond.

  • Temperature: Lower temperatures are crucial for maintaining the integrity of the catalyst's selectivity and preventing isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-alkene.

  • Solvent: The choice of solvent can influence selectivity. Non-polar solvents are often preferred for this transformation.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your Lindlar's catalyst is not old or deactivated, as this can lead to loss of selectivity.

  • Maintain Low Temperature: Run the reaction at or below room temperature.

  • Avoid Prolonged Reaction Times: Once the this compound is consumed, stop the reaction to prevent potential isomerization.

Section 2: Coupling Reactions Involving this compound

This compound, with its terminal alkyne-like reactivity at the C4-C5 bond, can participate in various cross-coupling reactions. Temperature is a key parameter to control for optimal yield and to minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction with this compound is giving a low yield. What are the first things I should check regarding temperature?

A1: Low yields in Sonogashira couplings are a common issue. Before extensive troubleshooting of reagents, consider the reaction temperature.

  • Optimal Temperature Range: While some Sonogashira reactions can proceed at room temperature, many require heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A typical starting point would be in the range of 40-80 °C.[3] However, excessive temperatures can lead to catalyst decomposition (indicated by the formation of palladium black) and byproduct formation.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent under the reaction conditions.

Troubleshooting Steps:

  • Incremental Temperature Increase: If your reaction is sluggish at room temperature, try incrementally increasing the temperature by 10-20 °C. Monitor the reaction progress by TLC or GC.

  • Check for Catalyst Decomposition: If you observe the formation of a black precipitate (palladium black), the temperature may be too high, or your ligand may not be effectively stabilizing the palladium catalyst at that temperature. In this case, it may be beneficial to try a lower temperature for a longer duration or switch to a more robust ligand.

  • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature. For higher temperatures, solvents like DMF or toluene are often used.

Q2: I am performing an A³ coupling (aldehyde, alkyne, amine) with this compound and the reaction is not going to completion. Should I increase the temperature?

A2: Yes, increasing the temperature is a common strategy to drive A³ coupling reactions to completion, but it must be done judiciously.

  • Temperature Dependence: A³ couplings are often temperature-dependent. While some may proceed at room temperature, many benefit from heating. Studies have shown that temperatures around 80-105 °C can be optimal for achieving good yields.[4][5]

  • Pressure Tube for Higher Temperatures: If the desired reaction temperature is above the boiling point of your solvent, the reaction should be conducted in a sealed pressure tube to maintain the necessary pressure and prevent solvent evaporation.[6]

Troubleshooting Steps:

  • Screen Temperatures: If the reaction is slow, screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimum.

  • Use a Sealed Vessel: For temperatures above the solvent's boiling point, use a sealed reaction vessel designed to handle the resulting pressure increase.

  • Catalyst and Solvent Compatibility: Ensure your catalyst and solvent are stable at the higher temperatures.

Section 3: Meyer-Schuster Rearrangement

The acid-catalyzed Meyer-Schuster rearrangement converts propargyl alcohols like this compound into α,β-unsaturated ketones. Temperature control is important for managing reaction rate and minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Meyer-Schuster rearrangement of this compound is slow and gives a low yield of the desired enone. What is the role of temperature?

A1: The Meyer-Schuster rearrangement is often acid-catalyzed and can be accelerated by heating.

  • Rate Acceleration: Increasing the temperature will generally increase the rate of the rearrangement. Reactions are often run at elevated temperatures (e.g., 90-110 °C) in solvents like toluene.[7]

  • Side Reactions: However, at higher temperatures, side reactions such as ether formation from the condensation of two molecules of the starting alcohol can become more prevalent.[7]

Troubleshooting Steps:

  • Optimize Temperature: If the reaction is slow, cautiously increase the temperature. A good starting point is around 90 °C.

  • Monitor for Byproducts: Use GC-MS or NMR to identify the formation of byproducts. If ether formation is significant, a lower temperature with a stronger acid catalyst or a different catalytic system might be necessary.

  • Catalyst Choice: While traditional methods use strong acids, milder conditions with transition metal or Lewis acid catalysts can sometimes be more effective and may not require high temperatures.[8]

Section 4: Catalytic Oxidation

The oxidation of the secondary alcohol in this compound to the corresponding ketone (4-Hexyn-3-one) requires careful control of conditions to avoid over-oxidation or side reactions involving the alkyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to oxidize this compound to 4-Hexyn-3-one, but I am getting low yields and several byproducts. How critical are temperature and pressure?

A1: Temperature and pressure are critical parameters in oxidation reactions.

  • Temperature Control: Oxidation reactions are often exothermic. It is crucial to control the temperature to prevent runaway reactions and the formation of degradation products. The optimal temperature will depend on the specific oxidizing agent and catalyst used. For some catalytic oxidations, a range of 30-80 °C might be suitable.

  • Pressure (for gaseous oxidants): If using a gaseous oxidant like oxygen or air, the pressure will influence the concentration of the oxidant in the reaction mixture. Higher pressures can increase the reaction rate but may also lead to over-oxidation. The reaction is often carried out at or slightly above atmospheric pressure.

Troubleshooting Steps:

  • Screen Temperatures: Begin with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

  • Control Exotherm: For larger-scale reactions, ensure adequate cooling to dissipate the heat generated.

  • Optimize Oxidant Pressure: If using a gaseous oxidant, start with a lower pressure and incrementally increase it if the reaction is too slow.

Summary of Optimized Conditions

Reaction TypeKey ParameterTypical Temperature RangeTypical Pressure RangeNotes
Selective Hydrogenation (cis-alkene) Temperature, Pressure, Catalyst0 - 25 °C1 - 5 bar H₂Use of Lindlar's catalyst is crucial for stereoselectivity.
Sonogashira Coupling Temperature25 - 100 °CAtmosphericHigher temperatures may require robust ligands to prevent catalyst decomposition.
A³ Coupling Temperature25 - 105 °CAtmospheric (or sealed tube for higher T)Higher temperatures often improve reaction rates and yields.[4][5][6]
Meyer-Schuster Rearrangement Temperature90 - 110 °CAtmosphericHigher temperatures can increase the rate but may also lead to side reactions.[7]
Catalytic Oxidation Temperature, Pressure (if gaseous oxidant)30 - 80 °CAtmospheric to slightly elevatedCareful temperature control is needed to manage exotherms.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-4-Hexen-3-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., ethyl acetate or hexane).

  • Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, ~5% by weight of the alkyne).

  • Inert Atmosphere: Purge the flask with hydrogen gas.

  • Reaction: Connect a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting oil by column chromatography if necessary.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
  • Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Add this compound (1.2-1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield in Hydrogenation

G start Low Yield in Hydrogenation q1 Is the alkene the major product? start->q1 a1_yes Over-hydrogenation is likely q1->a1_yes Yes a1_no Reaction is incomplete or stalled q1->a1_no No action1 Decrease H₂ Pressure Lower Temperature Reduce Reaction Time a1_yes->action1 action2 Increase Reaction Time Check Catalyst Activity Increase Temperature Cautiously a1_no->action2

Caption: Troubleshooting logic for low yield in the hydrogenation of this compound.

Key Parameters in Sonogashira Coupling Optimization

G Yield High Yield Temp Optimal Temperature Temp->Yield Catalyst Active Catalyst System Catalyst->Yield Atmosphere Inert Atmosphere Atmosphere->Yield Base Appropriate Base Base->Yield

Caption: Critical factors influencing the success of Sonogashira coupling reactions.

References

Challenges in controlling regioselectivity in 4-Hexyn-3-ol additions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Controlling Regioselectivity

Welcome to the technical support center for electrophilic additions to 4-hexyn-3-ol. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this versatile substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you overcome common challenges, particularly the critical issue of controlling regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: Why is controlling regioselectivity in additions to this compound so challenging?

A1: The core challenge arises because this compound possesses an internal, unsymmetrical alkyne. The triple bond is positioned between carbon-2 and carbon-3. Carbon-2 is bonded to a methyl group, while carbon-3 is bonded to an ethyl group and also bears a hydroxyl group.

  • Electronic Similarity: Both carbons of the alkyne are secondary, meaning they have similar substitution patterns (disubstituted). In standard acid-catalyzed additions, the stability of the potential vinyl carbocation intermediates at C2 and C3 is very similar, leading to a lack of preference for the nucleophile to attack one carbon over the other.[1] This results in a mixture of regioisomeric products, which are often difficult to separate.[2][3]

  • Neighboring Group Influence: The hydroxyl group at C3 introduces further complexity. It can influence the reaction through steric hindrance or by acting as an internal nucleophile or a directing group, depending on the reaction conditions.[4]

Q2: How do steric and electronic factors specifically influence the outcome of addition reactions?

A2: In this compound, the ethyl group at C3 is sterically bulkier than the methyl group at C2.

  • Steric Hindrance: For reactions sensitive to steric bulk, such as hydroboration, the incoming reagent will preferentially approach the less hindered carbon (C2).[5]

  • Electronic Effects: The hydroxyl group is an electron-withdrawing group by induction, which can slightly destabilize an adjacent positive charge. However, it can also participate through resonance or coordination with a catalyst. In acid-catalyzed hydration, the initial protonation of the alkyne leads to two possible vinyl carbocations. The subtle electronic differences are often insufficient to favor one intermediate significantly over the other.[6]

Q3: What is the expected outcome of a standard acid-catalyzed hydration of this compound?

A3: A standard acid-catalyzed hydration (e.g., using H₂SO₄ and H₂O, often with a mercury(II) sulfate catalyst) will typically yield a mixture of two ketone products.[2][7] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.[8] Because the two carbons of the alkyne are electronically similar, both possible enols will form, leading to the two ketones: 4-hydroxyhexan-2-one and 4-hydroxyhexan-3-one . The ratio is often close to 1:1, making this method unsuitable for selective synthesis.

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Poor or No Regioselectivity in Hydration Reactions
  • Symptom: You are obtaining a mixture of 4-hydroxyhexan-2-one and 4-hydroxyhexan-3-one that is difficult to separate, with a regioisomeric ratio close to 1:1.

  • Root Cause: As discussed in the FAQs, the electronic and steric environments of the two alkyne carbons are not sufficiently different to direct a standard acid-catalyzed hydration.[3]

  • Solutions: To achieve high regioselectivity, you must choose a method that circumvents the formation of similar-energy vinyl carbocations.

Solution A: Achieving Markovnikov-type Selectivity with Oxymercuration-Demercuration

This method reliably produces the ketone where the oxygen atom has been added to the more substituted carbon, which in this context is influenced by the neighboring hydroxyl group, favoring attack at C3. The key advantage is that it proceeds through a bridged mercurinium ion intermediate, preventing carbocation rearrangements and often providing better regioselectivity than simple acid catalysis.[9][10]

Expected Outcome: Preferential formation of 4-hydroxyhexan-3-one .

Parameter Value Rationale
Reagents 1. Hg(OAc)₂, H₂O, THFOxymercuration: Hg(OAc)₂ is the electrophile that forms the mercurinium ion. THF is a common solvent to ensure solubility.
2. NaBH₄, aq. NaOHDemercuration: NaBH₄ is a reducing agent that replaces the mercury atom with a hydrogen.[11] Basic conditions are required for this step.
Scale 10 mmol (981 mg)Representative lab scale.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 2-4 hours (Oxymercuration)Monitor by TLC until starting material is consumed.
1 hour (Demercuration)The reduction is usually rapid.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Oxymercuration: Add mercuric acetate (Hg(OAc)₂, 1.1 eq) to the solution in portions. Stir vigorously at room temperature. Monitor the reaction progress by TLC.

  • Demercuration: Once the starting alkyne is consumed, cool the flask in an ice bath. Slowly add an aqueous solution of 3 M NaOH (2.0 eq), followed by a solution of sodium borohydride (NaBH₄, 0.5 eq) in 3 M NaOH.

  • Workup: Stir for 1 hour. The formation of elemental mercury (a grey/black precipitate) will be observed. Decant the supernatant and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate 4-hydroxyhexan-3-one.

Solution B: Achieving Anti-Markovnikov-type Selectivity with Hydroboration-Oxidation

This two-step procedure is the premier method for achieving anti-Markovnikov addition. The boron atom adds to the less sterically hindered carbon of the alkyne (C2), and subsequent oxidation replaces the boron with a hydroxyl group.[12] This initially forms an enol that tautomerizes to the corresponding carbonyl compound. For an internal alkyne like this compound, this results in the ketone at the less hindered position.

Expected Outcome: Preferential formation of 4-hydroxyhexan-2-one .

Parameter Value Rationale
Reagents 1. 9-BBN or DisiamylboraneA sterically hindered borane is crucial to prevent double addition across the triple bond and to enhance regioselectivity.[3][13]
2. H₂O₂, aq. NaOHOxidation: Hydrogen peroxide in a basic medium oxidizes the carbon-boron bond to a carbon-oxygen bond with retention of configuration.[14]
Scale 10 mmol (981 mg)Representative lab scale.
Temperature 0 °C to Room TemperatureThe initial hydroboration is often done at 0 °C and then allowed to warm.
Reaction Time 2-4 hours (Hydroboration)Monitor by TLC or GC.
1-2 hours (Oxidation)The oxidation step is typically exothermic and requires cooling.

Step-by-Step Methodology:

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of a hindered borane such as 9-BBN (0.5 M in THF, 1.1 eq).

  • Hydroboration: Cool the flask to 0 °C. Add a solution of this compound (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 M aqueous NaOH (3.0 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq), ensuring the internal temperature does not rise excessively.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium sulfite solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate 4-hydroxyhexan-2-one.

Section 3: Visual Guides & Workflows

Diagram 1: Acid-Catalyzed Hydration of this compound ```dot

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates (Non-selective) cluster_products Products (Mixture) Start This compound Protonation Protonation of Alkyne Start->Protonation Reaction Reagents H₂SO₄, H₂O (HgSO₄ catalyst) Reagents->Protonation C2_cation Vinyl Cation at C3 Protonation->C2_cation Path A C3_cation Vinyl Cation at C2 Protonation->C3_cation Path B Enol_3 Enol (OH at C3) C2_cation->Enol_3 H₂O attack Enol_2 Enol (OH at C2) C3_cation->Enol_2 H₂O attack Product_A 4-Hydroxyhexan-2-one Enol_2->Product_A Tautomerization Product_B 4-Hydroxyhexan-3-one Enol_3->Product_B Tautomerization

Caption: Decision tree for selecting the appropriate hydration method.

Diagram 3: Concept of a Directing Group Strategy

G cluster_system Reaction System Substrate Substrate (this compound with Protecting/Directing Group) Coordination Coordination Substrate->Coordination Catalyst Metal Catalyst (e.g., Rh, Pd, Ni) Catalyst->Coordination Delivery Intramolecular Delivery of Reagent (E-Nu) Coordination->Delivery Forms Metallacycle Product Single Regioisomer Product Delivery->Product Selective Addition

Caption: Conceptual workflow for directing group-controlled additions.

Section 4: Advanced Strategies

Q4: Can the existing hydroxyl group be used to direct the reaction?

A4: Yes, this is a powerful strategy in modern organic synthesis. The hydroxyl group can act as a directing group. B[15]y coordinating to a transition metal catalyst, the hydroxyl group can hold the catalyst in close proximity to one side of the alkyne, forcing the addition to occur with high regioselectivity. T[4][16]his often requires specific catalysts (e.g., rhodium, palladium, nickel) and ligands that facilitate this coordination. T[17][18]his approach can be used for various additions, including hydroarylation, hydrosilylation, and hydroamination, often affording products inaccessible through classical methods.

Q5: What should I do if I observe low yields or decomposition?

A5: Low yields or decomposition can stem from several sources:

  • Harsh Conditions: Strong acids can promote side reactions like elimination (dehydration) of the alcohol.

  • Reagent Incompatibility: The substrate's hydroxyl group may be incompatible with certain reagents (e.g., very strong bases or organometallics).

  • Oxygen Sensitivity: Some catalysts or intermediates may be sensitive to air.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: Convert the -OH group to a more robust protecting group (e.g., silyl ether like TBS, or a benzyl ether) before performing the alkyne addition. This removes its directing/interfering effects and prevents side reactions. The protecting group can be removed in a subsequent step.

  • Use Milder Catalysts: Investigate modern catalytic systems that operate under neutral or milder conditions, such as those based on gold, nickel, or iron. 3[19][20][21]. Ensure Inert Atmosphere: If using air-sensitive reagents (like boranes or many transition metal catalysts), ensure your glassware is properly dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.

References

How to prevent decomposition of 4-Hexyn-3-ol during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hexyn-3-ol

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a valued chemical intermediate, ensuring the stability and purity of this compound is paramount for reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound. Our goal is to equip you with the necessary knowledge to prevent its decomposition and maintain its integrity throughout your research endeavors.

Troubleshooting Guide: Preventing Decomposition of this compound

This section addresses specific issues that may arise during the storage of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Visual Changes in Stored this compound (Color Change, Formation of Solids)

Question: My previously clear and colorless this compound has developed a yellow tint and some solid precipitate after a few weeks of storage. What is causing this, and how can I prevent it?

Answer:

The observed color change and precipitation are classic indicators of chemical decomposition. For a secondary acetylenic alcohol like this compound, two primary degradation pathways are likely at play: oxidation and polymerization.

  • Oxidation: The allylic position and the alcohol functionality in this compound are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various chromophoric (color-producing) impurities, such as ketones or other unsaturated carbonyl compounds.

  • Polymerization: Acetylenic compounds can be prone to polymerization, which can be initiated by heat, light, or trace impurities.[1][2] This process involves the linking of individual this compound molecules to form larger oligomers or polymers, which may be insoluble and precipitate out of the solution.

Causality Behind Experimental Choices: To mitigate these decomposition pathways, a multi-faceted approach focusing on controlling the storage environment is necessary.

Step-by-Step Mitigation Protocol:

  • Inert Atmosphere: Oxygen is a key culprit in oxidation. Storing this compound under an inert atmosphere is the most effective way to prevent oxidative degradation.[3][4]

    • Procedure: Before sealing the storage container, gently flush the headspace with a dry, inert gas such as argon or nitrogen. This displaces the oxygen-containing air.

    • Rationale: Inert gases are non-reactive and will not participate in oxidation reactions, thereby preserving the chemical integrity of the alcohol.[5]

  • Controlled Temperature: Heat can accelerate both oxidation and polymerization reactions.[1]

    • Recommendation: Store this compound in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[6] Avoid storing at room temperature for extended periods.

    • Rationale: Lower temperatures decrease the kinetic energy of the molecules, slowing down the rate of decomposition reactions.

  • Light Protection: UV light can provide the energy to initiate radical chain reactions, leading to polymerization.

    • Procedure: Store the compound in an amber glass bottle or a container that is opaque to UV light.

    • Rationale: This prevents photochemical degradation pathways from being initiated.

  • Addition of Stabilizers: For long-term storage, the addition of a stabilizer can provide an extra layer of protection.

    • Recommended Stabilizers:

      • Antioxidants: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are effective radical scavengers that can inhibit oxidation.[7] A typical concentration would be in the range of 50-200 ppm.

      • Polymerization Inhibitors: For compounds prone to polymerization, inhibitors like hydroquinone or its derivatives can be added in small amounts.

    • Rationale: These stabilizers act by interrupting the chain reactions that lead to decomposition. Antioxidants donate a hydrogen atom to reactive radical species, terminating the oxidative process.[7] Polymerization inhibitors react with initiating radicals to form stable species that do not propagate the polymerization chain.[8]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under a dry, inert gas like argon or nitrogen.[3][4]

  • Container: A tightly sealed amber glass bottle to protect from light and moisture.

  • Additives: For extended storage, consider adding an antioxidant such as BHT at a concentration of 50-200 ppm.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[3]
Light Exposure Amber Glass ContainerProtects against light-induced polymerization.
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential side reactions.
Stabilizer Antioxidant (e.g., BHT)Inhibits oxidative degradation pathways.[7]

Q2: How can I tell if my this compound has started to decompose?

A2: The primary indicators of decomposition are:

  • Visual Changes: A change from a colorless liquid to a yellow or brownish hue, or the formation of a precipitate.

  • Analytical Changes: You can use analytical techniques to assess the purity of your sample. Gas Chromatography (GC) is a suitable method to detect the appearance of new impurity peaks or a decrease in the main peak area of this compound.

Q3: What type of container material is best for storing this compound?

A3: The most suitable container materials are:

  • Glass: Borosilicate glass (e.g., Pyrex®) is highly recommended due to its chemical inertness. Amber glass is preferred to protect against light.

  • High-Density Polyethylene (HDPE): For shorter-term storage or for larger quantities where glass may be impractical, HDPE is a compatible plastic.[9]

  • Avoid: Do not use containers made of materials that may be reactive with alcohols or that can leach impurities, such as some lower-grade plastics or certain metals.

Q4: If I suspect my this compound has degraded, can I still use it?

A4: It is strongly advised against using degraded this compound. The presence of impurities can significantly impact the outcome of your experiments, leading to side reactions, lower yields, and difficulty in purifying the desired product. For critical applications, it is always best to use a fresh, pure sample. If you must use a partially degraded sample, it should be re-purified (e.g., by distillation) and its purity confirmed by analytical methods before use.

Q5: What is the proper way to handle and dispose of degraded this compound?

A5: Degraded this compound should be treated as hazardous chemical waste.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Disposal: Dispose of the degraded material in a designated, properly labeled hazardous waste container.[10] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour it down the drain or dispose of it with regular trash.

Visualizations

Experimental Workflow for Stabilizing this compound for Long-Term Storage

Stabilization_Workflow Workflow for Stabilizing this compound cluster_Preparation Preparation cluster_Procedure Procedure cluster_Storage Storage start Obtain Pure this compound container Select Amber Glass Bottle start->container stabilizer Prepare Antioxidant Solution (e.g., BHT in a compatible solvent) start->stabilizer transfer Transfer to Amber Glass Bottle container->transfer add_stabilizer Add Antioxidant to this compound (Target: 50-200 ppm) stabilizer->add_stabilizer mix Mix Thoroughly add_stabilizer->mix mix->transfer inert Flush Headspace with Inert Gas (Argon or Nitrogen) transfer->inert seal Seal Container Tightly inert->seal store Store at 2-8°C in a Dark Location seal->store monitor Periodically Inspect for Visual Changes store->monitor

Caption: Workflow for the proper stabilization and storage of this compound.

Logical Relationship of Factors Leading to this compound Decomposition

Decomposition_Factors Factors Contributing to this compound Decomposition cluster_Initiators Initiating Factors cluster_Pathways Decomposition Pathways cluster_Products Decomposition Products Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Heat Elevated Temperature Heat->Oxidation Polymerization Polymerization Heat->Polymerization Light UV Light Light->Polymerization Impurities Chromophoric Impurities (e.g., Ketones) Oxidation->Impurities Polymers Oligomers/Polymers Polymerization->Polymers

Caption: Key environmental factors and the resulting decomposition pathways for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is fundamental to accurate and reproducible GC analysis. When analyzing polar compounds like 4-Hexyn-3-ol, peak tailing is a common and frustrating issue that can compromise resolution and quantification.[1] This guide is structured to help you diagnose and resolve this problem systematically, moving from the most common causes to more advanced solutions.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing, while my non-polar standards look fine?

This is a classic sign of compound-specific interaction. The peak tailing of this compound is almost certainly caused by the interaction of its polar hydroxyl (-OH) group with "active sites" within your GC system.[2] These active sites are typically exposed silanol groups (Si-OH) on glass surfaces or metallic impurities in the sample flow path.[2][3] The hydroxyl group of your analyte forms hydrogen bonds with these sites, causing some molecules to be retained longer than the bulk of the sample, which results in an asymmetrical peak shape.

In contrast, non-polar analytes (like alkanes) do not have active groups capable of such strong interactions, so they elute symmetrically. If all peaks in your chromatogram were tailing, it would suggest a physical problem, such as a disruption in the carrier gas flow path.[4][5]

cluster_interaction Mechanism of Peak Tailing cluster_result Resulting Chromatogram Analyte This compound Molecule (with -OH group) ActiveSite Active Site on Surface (e.g., Si-OH) Analyte->ActiveSite Hydrogen Bonding (Reversible Adsorption) Peak Tailing Peak

Caption: Interaction of polar this compound with active sites.

Q2: How should I systematically diagnose the source of the peak tailing?

A structured troubleshooting approach is key to efficiently identifying and fixing the problem. Instead of making random changes, follow a logical workflow that isolates different parts of the GC system. The process should start with the most likely and easiest-to-fix culprits.

The flowchart below outlines a proven diagnostic sequence. Start by evaluating the scope of the problem (one peak vs. all peaks) and then proceed to address the inlet, the column, and finally the method parameters.

G start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 all_tail Likely a Physical Flow Path Issue q1->all_tail Yes specific_tail Likely a Chemical Activity Issue q1->specific_tail No, only polar analytes like this compound check_install Check Column Installation (Correct depth, clean cut) all_tail->check_install check_leaks Check for System Leaks (Inlet, detector fittings) check_install->check_leaks end Problem Solved check_leaks->end inlet_maint Perform Inlet Maintenance (Replace liner, septum, seal) specific_tail->inlet_maint column_maint Perform Column Maintenance (Trim 15-20 cm from inlet) inlet_maint->column_maint method_opt Optimize GC Method (Injection temp, volume) column_maint->method_opt deriv Consider Derivatization (e.g., Silylation) method_opt->deriv deriv->end

Caption: Logical troubleshooting workflow for peak tailing.

Q3: The tailing is specific to this compound. How do I properly service the GC inlet to remove active sites?

The GC inlet is the first place the analyte encounters high temperatures and potentially active surfaces. The inlet liner, in particular, is a common source of activity.[2] Using a high-quality, deactivated liner is crucial for analyzing polar compounds.[6][7]

Protocol: Performing Routine GC Inlet Maintenance

  • Cool Down: Ensure the GC inlet temperature is at a safe level (below 50 °C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully loosen the septum nut and remove the old septum. Use clean tweezers to remove the inlet liner. Note any discoloration or residue on the liner, which indicates contamination.

  • Clean the Inlet (If Necessary): If the metal surfaces of the inlet appear dirty, wipe them with a lint-free swab dampened with an appropriate solvent like methanol or acetone.

  • Install New Components:

    • Wear powder-free gloves to prevent contamination.

    • Place a new O-ring on a new, deactivated inlet liner .[8] Using liners with glass wool should only be done if the wool is also deactivated.[7]

    • Carefully insert the new liner to the correct depth.

    • Install a new septum and tighten the septum nut until it is finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.

  • Pressurize and Leak Check: Restore the carrier gas flow. Perform a leak check at the inlet fittings using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the setpoint temperature.

Liner Type Suitability for this compound Analysis Recommendation
Standard, Non-Deactivated PoorHigh surface activity will cause significant tailing. Avoid for this analysis.
Deactivated (Silanized) ExcellentSurface silanol groups are capped, providing an inert pathway. This is the recommended choice. [9]
Deactivated with Wool Good to PoorCan be effective if the wool is properly deactivated.[7] However, wool can also trap non-volatile residues and become a source of activity over time.
Q4: I've installed a new, high-quality deactivated liner, but the peak tailing persists. What should I check next?

If inlet maintenance does not resolve the issue, the front end of the GC column is the next most likely culprit. Over many injections, non-volatile sample matrix components can accumulate at the head of the column, and the stationary phase can degrade, exposing active sites on the fused silica tubing.[3][10]

Protocol: Trimming the GC Column Inlet

  • Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut from the inlet fitting.

  • Trim the Column:

    • Using a ceramic scoring wafer, score the column about 15-20 cm from the inlet end.

    • Gently flex the column to create a clean break at the score mark.

    • Inspect the Cut: Use a magnifying tool to ensure the cut is clean, flat, and at a 90-degree angle.[1] A poor, jagged cut can cause peak distortion, including tailing.[1][4]

  • Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual. An improper installation depth can create dead volume and cause tailing.[1][11]

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

  • Equilibrate: Heat the oven and allow the system to stabilize before injecting a sample.

Additionally, ensure you are using the correct type of column. For a polar analyte like this compound, a polar stationary phase is required. A "WAX" or polyethylene glycol (PEG) phase column is an excellent choice for alcohol analysis.[12][13][14]

Q5: Could my GC method parameters be contributing to the tailing?

Yes, suboptimal method parameters can exacerbate or even cause peak tailing. Once you have an inert flow path, optimizing the method is the final step.

Parameter Potential Issue Causing Tailing Recommended Solution
Injection Volume Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting or tailing.[1][15]Reduce the injection volume (e.g., from 1.0 µL to 0.5 µL) or increase the split ratio (e.g., from 20:1 to 50:1).
Initial Oven Temp. Poor Analyte Focusing: If the initial oven temperature is too high, the analyte may not condense in a tight band at the column head, especially in splitless mode.[1]For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[1][16]
Inlet Temperature Incomplete Vaporization: If the inlet temperature is too low, the sample may not vaporize completely or quickly, leading to a slow, drawn-out introduction to the column.Ensure the inlet temperature is high enough to flash vaporize the sample and solvent. A starting point of 250 °C is common.
Solvent Polarity Solvent-Phase Mismatch: Using a non-polar solvent (like hexane) with a polar column (like a WAX phase) can cause issues with analyte focusing and peak shape.[16]Use a solvent that is more compatible with the stationary phase, such as isopropanol or acetone.
Q6: I have addressed all the points above, but I still need a better peak shape for trace-level quantification. Is there an alternative approach?

When maximum inertness is required and all other troubleshooting has failed, derivatization is a powerful chemical solution. This technique modifies the analyte's problematic functional group to make it more suitable for GC analysis.[17][18]

For this compound, the polar -OH group can be converted into a non-polar trimethylsilyl (TMS) ether. This new compound does not have an active hydrogen and will not interact with silanol active sites, resulting in a sharp, symmetrical peak.

Protocol: Silylation of this compound (Example)

Disclaimer: This is a general guideline. Reaction times and temperatures should be optimized for your specific application.

  • Sample Preparation: In a clean, dry autosampler vial, add your dried sample extract or standard.

  • Add Reagent: Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[17] A 2:1 molar excess of the reagent to the analyte is a good starting point.[17]

  • Reaction: Cap the vial tightly and heat it at 60-75 °C for 15-30 minutes. Alcohols typically derivatize quickly.[17]

  • Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC.

  • Important Note: Avoid using columns with hydroxyl groups (like WAX phases) for analyzing silylated compounds, as the reagent can react with the stationary phase.[19] A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is more suitable.

By systematically addressing potential issues from the inlet to the column and optimizing your method, you can successfully eliminate peak tailing for this compound and achieve high-quality, reliable chromatographic data.

References

Addressing poor diastereoselectivity in reactions with 4-Hexyn-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hexyn-3-ol Reactions

Welcome to the technical support center for stereoselective reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diastereoselectivity in their synthetic routes. As a chiral propargylic alcohol, this compound is a valuable building block, but its inherent stereocenter demands precise control over reaction conditions to achieve desired outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of stereochemical control.

Troubleshooting Guide: Addressing Poor Diastereoselectivity

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Q1: My nucleophilic addition to an aldehyde using the lithium acetylide of this compound is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate first?

A1: Achieving poor diastereoselectivity (a diastereomeric ratio, or d.r., approaching 1:1) in this context indicates that the transition states leading to the two different diastereomeric products are nearly equal in energy. The facial selectivity of the aldehyde is dictated by a competition between two primary stereochemical models: the Felkin-Anh model (steric control) and the Cram Chelate model (chelation control).[1][2][3][4][5][6] Your first step is to diagnose which model (if any) is weakly operating and then adjust the reaction conditions to strongly favor one over the other.

Understanding the Competing Models:

  • Felkin-Anh Model (Non-Chelating Conditions): This model predicts the outcome based on minimizing steric interactions. The largest substituent on the chiral center (the propynyl group in this compound) orients itself perpendicular to the carbonyl group of the incoming aldehyde. The nucleophile then attacks from the least hindered trajectory, which is past the smallest substituent (the hydrogen atom).[3][4] This typically occurs with non-chelating metal ions like lithium (Li⁺) in strongly coordinating solvents.[7]

  • Cram Chelate Model (Chelating Conditions): This model applies when a Lewis acidic metal ion can form a rigid five-membered ring by coordinating with both the oxygen of the alkoxide (from this compound) and the carbonyl oxygen of the aldehyde.[2][6][7] This chelation forces the aldehyde to adopt a specific conformation, and the nucleophile attacks from the less hindered face of this rigid structure, often leading to the opposite diastereomer compared to the Felkin-Anh model. This is favored by multivalent, Lewis acidic metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and non-coordinating solvents.[8]

Troubleshooting Workflow:

The following decision tree and table summarize how to manipulate your reaction conditions to favor a single diastereomer.

G start Start: Poor d.r. (~1:1) metal What is the metal counter-ion? start->metal li_ion Li⁺ metal->li_ion Non-chelating mg_zn_ion Mg²⁺, Zn²⁺, Ti(IV) metal->mg_zn_ion Chelating solvent What is the solvent? thf_ether Coordinating (THF, Et₂O) solvent:e->thf_ether:w toluene_dcm Non-coordinating (Toluene, CH₂Cl₂) solvent:e->toluene_dcm:w li_ion->solvent mg_zn_ion->solvent felkin_path Goal: Favor Felkin-Anh (Steric Control) thf_ether->felkin_path Promotes Felkin chelate_path Goal: Favor Chelation (Chelate Control) toluene_dcm->chelate_path Promotes Chelation protocol_a Protocol A: - Use n-BuLi for deprotonation (Li⁺) - Use THF as solvent - Run at low temp (-78 °C) - Slow addition of aldehyde felkin_path->protocol_a protocol_b Protocol B: - Use a Grignard (e.g., EtMgBr)  or transmetallate Li⁺ to Zn²⁺ - Use Toluene or CH₂Cl₂ - Temperature may be less critical  (-40 °C to 0 °C) chelate_path->protocol_b

Caption: Troubleshooting workflow for diastereoselective additions.

Data Presentation: Expected Outcomes Based on Conditions

ConditionMetal Counter-ionSolventDominant ModelExpected Outcome
Protocol A Li⁺THF, Et₂OFelkin-Anh High d.r. favoring the anti-Cram product
Protocol B Mg²⁺, Zn²⁺Toluene, CH₂Cl₂Cram Chelate High d.r. favoring the syn-Cram (chelate) product
Ambiguous Li⁺Toluene, CH₂Cl₂Competing modelsPoor d.r., as Li⁺ is a poor chelator.
Ambiguous Mg²⁺, Zn²⁺THF, Et₂OCompeting modelsPoor d.r., as THF competes for metal coordination.[2]

Experimental Protocols:

Protocol A: Promoting Felkin-Anh Control

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting lithium alkoxide/acetylide solution for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction by slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify by column chromatography.

Protocol B: Promoting Chelation Control

  • To a solution of this compound (1.0 eq) in anhydrous Toluene (0.2 M) at 0 °C under an inert atmosphere, add ethylmagnesium bromide (2.1 eq, 3.0 M in Et₂O) dropwise. (Note: The first equivalent deprotonates the alcohol, the second deprotonates the alkyne).

  • Stir the solution for 1 hour at room temperature to ensure complete formation of the magnesium salt.

  • Cool the mixture to the desired reaction temperature (e.g., -40 °C or 0 °C).

  • Add a solution of the aldehyde (1.1 eq) in anhydrous Toluene dropwise.

  • Stir the reaction for 2-6 hours, monitoring by TLC/LC-MS.

  • Quench carefully with saturated aqueous NH₄Cl solution and proceed with workup and purification.

Q2: I am observing significant enolization of my ketone substrate instead of the desired 1,2-addition. How can I mitigate this side reaction?

A2: This is a classic issue where the acetylide anion acts as a base rather than a nucleophile, abstracting an acidic α-proton from the ketone. This is common with sterically hindered ketones or when using highly basic organometallic reagents like organolithiums.[9] The solution is to increase the nucleophilicity of the alkyne species while reducing its basicity.

Primary Strategy: Transmetallation to Zinc

By transmetallating the lithium acetylide to an alkynylzinc species, you generate a reagent that is significantly less basic but remains highly nucleophilic, especially towards carbonyls.[9][10]

Protocol C: Alkynylzinc Addition to a Ketone

  • Generate the lithium acetylide of this compound as described in Protocol A, steps 1-2 .

  • To the cold (-78 °C) solution, add a solution of anhydrous zinc chloride (ZnCl₂) (1.1 eq) in THF dropwise.

  • Allow the mixture to slowly warm to 0 °C and stir for 1 hour to ensure complete transmetallation.

  • Re-cool the solution to -78 °C.

  • Add a solution of the enolizable ketone (1.0 eq) in THF dropwise.

  • Let the reaction slowly warm to room temperature and stir overnight.

  • Monitor by TLC/LC-MS and quench with saturated aqueous NH₄Cl upon completion.

Alternative Strategy: Use of Cerium (Luche Conditions)

Adding a cerium(III) salt like CeCl₃ complexes with the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition over competing pathways like enolization.

Frequently Asked Questions (FAQs)

Q: What are the 'Large', 'Medium', and 'Small' groups on this compound for a Felkin-Anh analysis? A: For the stereocenter at C3 of this compound, the substituents are ranked by steric bulk as follows:

  • Large (L): Propynyl group (-C≡C-CH₃)

  • Medium (M): Ethyl group (-CH₂CH₃)

  • Small (S): Hydrogen atom (-H)

Q: When should I suspect chelation is the dominant control element? A: Chelation control should be your primary hypothesis when you are using a multivalent, Lewis acidic metal (Mg²⁺, Zn²⁺, Ti⁴⁺, Ce³⁺) and your substrate has a coordinating group (like the hydroxyl in this compound) positioned to form a 5- or 6-membered ring with the metal and the electrophile.[2][6] Reactions in non-coordinating solvents like toluene or dichloromethane further favor this pathway.[2]

Q: How does reaction temperature affect diastereoselectivity? A: Lowering the reaction temperature generally increases diastereoselectivity. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing transition states is magnified at lower temperatures, leading to a higher diastereomeric ratio. If your selectivity is moderate at 0 °C, running the reaction at -78 °C will almost always improve the outcome.

Q: Can solvent choice alone fix my selectivity issues? A: Solvent choice is critical but works in concert with the metal counter-ion. A highly coordinating solvent like THF can disrupt chelation by solvating the metal ion, thereby favoring the Felkin-Anh pathway.[2][11] Conversely, a non-coordinating solvent like toluene does not compete for the metal, allowing a chelating metal to form the rigid cyclic transition state required for chelation control.[11][12] Simply changing the solvent without considering the metal is unlikely to be effective.

Visualizing the Stereochemical Pathways

Caption: Competing transition states for nucleophilic addition.

(Note: Placeholder images used in DOT script. A real implementation would generate images of the transition state models.)

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Hexyn-3-ol using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of 4-hexyn-3-ol. We move beyond a simple presentation of a spectrum to detail the strategic application of broadband-decoupled 13C NMR in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments. This approach serves as a self-validating system, essential for researchers, scientists, and drug development professionals who require absolute confidence in molecular structure.

The Challenge: Beyond Molecular Formula

The molecular formula for this compound, C₆H₁₀O, suggests several possible isomers. Simple spectroscopic methods may not definitively distinguish it from, for instance, 3-hexyn-1-ol or other cyclic or unsaturated isomers. To achieve unequivocal structural confirmation, a technique is required that can precisely map the carbon skeleton and identify the multiplicity of each carbon atom (i.e., the number of attached hydrogen atoms). 13C NMR spectroscopy, particularly when enhanced with DEPT pulse sequences, provides this detailed chemical map.

Foundational Principles: Predicting the 13C NMR Spectrum

Before any experiment, a hypothetical spectrum should be predicted based on established principles of 13C NMR. This forms the basis of our structural hypothesis. The structure of this compound contains six chemically non-equivalent carbon atoms, and thus we anticipate six distinct signals in the broadband-decoupled 13C NMR spectrum.

The chemical shift (δ) of each carbon is influenced by its local electronic environment, primarily its hybridization and proximity to electronegative atoms like oxygen.[1]

  • sp³ Carbons (Alkanes): Typically resonate in the upfield region (approx. 5-50 ppm).[2]

  • sp³ Carbons bonded to Oxygen (Alcohols/Ethers): The electronegative oxygen atom deshields the attached carbon, shifting its resonance downfield (approx. 50-80 ppm).[3]

  • sp Carbons (Alkynes): These carbons resonate in a characteristic region intermediate between sp³ and sp² carbons (approx. 70-100 ppm).[1]

Based on these principles, we can predict the chemical shifts and multiplicities for each carbon in this compound:

Structure and Carbon Numbering:

Table 1: Predicted 13C NMR Data for this compound

Carbon (C)HybridizationExpected Chemical Shift (δ, ppm)Multiplicity (from DEPT)Expected DEPT-90 SignalExpected DEPT-135 Signal
C1sp³~10-15CH₃AbsentPositive
C2sp³~25-35CH₂AbsentNegative
C3sp³~60-70CHPositivePositive
C4sp~80-90C (Quaternary)AbsentAbsent
C5sp~75-85C (Quaternary)AbsentAbsent
C6sp³~10-15CH₃AbsentPositive

This predictive table is our primary tool for comparison against experimental data. The key differentiators will be the single negative peak for the CH₂ group (C2) and the single positive peak in the DEPT-90 spectrum for the CH group (C3).

The Experimental Workflow: A Self-Validating Protocol

Acquiring high-quality, unambiguous data requires a systematic approach. The following workflow ensures that the collected spectra are reliable and directly comparable to theoretical predictions.

Workflow Diagram

G cluster_0 Preparation & Prediction cluster_1 Data Acquisition cluster_2 Analysis & Confirmation Hypothesis Propose Structure: This compound Predict Predict 13C & DEPT Spectra (Table 1) Hypothesis->Predict Compare Compare Experimental Data with Predictions Predict->Compare SamplePrep Prepare Sample: ~20-50 mg in 0.6 mL CDCl₃ with TMS Acquire_BB Acquire Broadband- Decoupled 13C Spectrum SamplePrep->Acquire_BB Acquire_DEPT90 Acquire DEPT-90 Spectrum Acquire_BB->Acquire_DEPT90 Acquire_DEPT135 Acquire DEPT-135 Spectrum Acquire_DEPT90->Acquire_DEPT135 Acquire_DEPT135->Compare Assign Assign Signals to Carbons Compare->Assign Confirm Structure Confirmed Assign->Confirm

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Hexyn-3-ol using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

4-Hexyn-3-ol is a valuable chemical intermediate, serving as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries. Its unique structure, featuring both a secondary alcohol and an internal alkyne, allows for a wide range of subsequent chemical transformations. However, the synthetic route to this compound can introduce a variety of impurities, including unreacted starting materials, by-products, and isomers. The presence of these impurities, even at trace levels, can have profound consequences on the yield, stereoselectivity, and safety profile of downstream reactions and the final active pharmaceutical ingredient (API).

Therefore, a robust, selective, and sensitive analytical method is not merely a quality control checkpoint but a critical component of the synthetic process itself. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for data interpretation grounded in authoritative standards.

The Analytical Challenge: Profiling Potential Impurities

The efficacy of any purity assessment method hinges on its ability to separate and detect the analyte of interest from all potential process-related impurities. The synthesis of this compound, often involving the reaction of an organometallic reagent with a carbonyl compound or the manipulation of other alkynes, can generate a predictable profile of impurities.

Table 1: Potential Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesRationale for PresenceExpected Chromatographic Behavior
Starting Materials 1-Butyne, Propanal, Ethyl Magnesium Bromide precursorsIncomplete reaction or improper stoichiometryHighly volatile, will elute much earlier than this compound
By-products Hexane, Diethyl ether (from Grignard), self-coupling productsSide reactions of reagentsVolatile, early eluting peaks
Isomeric Impurities 3-Hexyn-2-ol, 2-Hexyn-1-ol, 4-Hexen-3-olRearrangement reactions or alternative reaction pathwaysSimilar volatility and polarity, presenting the main separation challenge
Degradation Products Oxidation or polymerization productsImproper storage or work-up conditionsMay be less volatile (later eluting) or non-volatile
Residual Solvents Tetrahydrofuran (THF), Toluene, HexanesIncomplete removal after reaction work-upTypically volatile and elute early in the chromatogram

Given the volatile nature of this compound and most of its likely impurities, Gas Chromatography is the ideal separation technique. The coupling with Mass Spectrometry provides definitive identification, a critical advantage over less specific detectors.

Methodology Deep Dive: Why GC-MS is the Superior Choice

While several analytical techniques can assess chemical purity, their suitability varies greatly depending on the analyte's properties. For this compound, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity.

  • Gas Chromatography (GC): This technique excels at separating volatile and semi-volatile compounds. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. This is perfectly suited for this compound and its process-related impurities.[1]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the fragments creates a unique "fingerprint" or mass spectrum for each compound, allowing for unambiguous identification.[2] The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information.[3]

Table 2: Comparison of Analytical Methodologies for this compound Purity

Technique Principle Advantages for this compound Limitations for this compound
GC-MS Separation by volatility/polarity; Detection by mass fragmentation.High resolution for volatile isomers; Definitive identification of unknowns; High sensitivity (ppm-ppb).Not suitable for non-volatile impurities (e.g., salts, polymers); requires thermal stability.
HPLC-UV/RID Separation by partitioning between mobile/stationary phases.Good for non-volatile or thermally labile impurities.Lower resolution for volatile isomers; this compound lacks a strong UV chromophore; Refractive Index Detection (RID) has low sensitivity.
qNMR Signal intensity is proportional to the number of nuclei.Provides absolute purity against a standard without needing a sample-specific reference; Non-destructive.Low sensitivity for detecting trace impurities (<0.1%); Does not physically separate impurities, making their identification difficult.

Visualizing the Analytical Workflow

A structured workflow is essential for ensuring reproducibility and compliance. The following diagram outlines the logical steps from sample receipt to the final purity report.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Prepare Calibration Standards & Controls Sample->StdPrep SamplePrep Accurately Dilute Synthesized Sample StdPrep->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Analysis GC-MS Sequence Run (Blank, Stds, Sample) SST->Analysis SST Pass? Integration Peak Integration & Identification Analysis->Integration Quant Quantification & Purity Calculation Integration->Quant Report Generate Final Report (Purity, Impurity Profile) Quant->Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Experimental Protocol: A Validated GC-MS Method

This protocol is designed to be self-validating by incorporating system suitability tests and adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Synthesized this compound batch for testing

  • Methanol or Dichloromethane (GC grade, ≥99.9%)

  • 2 mL autosampler vials with PTFE-lined caps

2. Standard and Sample Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with solvent.

  • Calibration Standards: Prepare a series of working standards by serially diluting the primary stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. This range is typical for impurity quantification.

  • Sample Solution (approx. 1000 µg/mL): Accurately weigh 10 mg of the synthesized this compound batch and prepare as with the primary stock solution. This high concentration ensures that trace impurities are above the detection limit.

3. Instrumentation and Parameters The choice of a mid-polarity column (e.g., a 6% cyanopropylphenyl phase) is a critical aspect of this method. It provides sufficient polarity to interact with the hydroxyl group of the alcohol, ensuring good peak shape, while also effectively separating it from less polar hydrocarbon by-products and more polar potential side-products.

Table 3: Recommended GC-MS Instrument Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977 or equivalentOffers high sensitivity and spectral library matching capabilities.
Column DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm)Mid-polarity phase ideal for separating alcohols from various impurities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Vol. 1 µL, Split Ratio 50:1Prevents column overloading from the main peak, ensuring sharp peaks.
Oven Program 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 minSeparates volatile solvents from the analyte and elutes higher boiling impurities.
MS Transfer Line 250 °CPrevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible fragmentation patterns.
Scan Range m/z 35 - 350Covers the molecular weight of the analyte and expected fragments/impurities.

4. Method Validation and System Suitability Before analyzing samples, the system's performance must be verified. According to ICH Q2(R1) guidelines, a validated method ensures reliable and reproducible results.[4]

  • System Suitability Test (SST): Inject a mid-level calibration standard (e.g., 50 µg/mL) six times. The Relative Standard Deviation (RSD) for the peak area and retention time of this compound should be ≤ 2.0%. This demonstrates the precision of the analytical system.[6]

  • Specificity: Inject a solvent blank to ensure no interfering peaks are present at the retention time of this compound or its known impurities.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). This is crucial for reporting trace impurities.

Data Interpretation: From Chromatogram to Purity Report

1. Peak Identification

  • This compound: The main peak in the sample chromatogram should match the retention time of the reference standard.

  • Mass Spectrum Confirmation: The identity is confirmed by comparing the acquired mass spectrum to a reference library (like NIST) or by manual interpretation. The mass spectrum of this compound (MW 98.14) is expected to show a small or absent molecular ion (M+) peak at m/z 98, which is common for alcohols.[7] Key fragments would include:

    • m/z 83: Loss of a methyl group (-CH₃)

    • m/z 69: Loss of an ethyl group (-C₂H₅) from alpha-cleavage, often the base peak.[8]

    • m/z 57: Further fragmentation.

decision_tree start Unknown Peak Detected check_blank Is peak present in solvent blank? start->check_blank check_rt Does Retention Time (RT) match a known impurity? check_blank->check_rt No ignore Artifact/Solvent Impurity check_blank->ignore Yes analyze_ms Analyze Mass Spectrum check_rt->analyze_ms No confirm Confirm with Standard (if available) check_rt->confirm Yes compare_lib Compare to NIST/ In-house Library analyze_ms->compare_lib interpret_frag Interpret Fragmentation (Alpha-cleavage, etc.) compare_lib->interpret_frag identify Tentatively Identify Impurity Structure interpret_frag->identify

References

A Comparative Analysis of the Reactivity of 4-Hexyn-3-ol and Other Secondary Alkynols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Secondary alkynols, characterized by a hydroxyl group attached to a carbon adjacent to a carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. Their unique structural arrangement, featuring both nucleophilic (hydroxyl) and electrophilic (alkyne) centers, allows for a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-hexyn-3-ol against other representative secondary alkynols. We will explore key reaction classes, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. The strategic selection of a specific secondary alkynol can significantly influence reaction outcomes, including yield, stereoselectivity, and reaction kinetics. This guide aims to elucidate these nuances, empowering chemists to make more informed decisions in their synthetic endeavors.

I. Foundational Reactivity Principles of Secondary Alkynols

The reactivity of secondary alkynols is governed by the interplay between the hydroxyl group and the adjacent alkyne moiety. The hydroxyl group can act as a nucleophile or a directing group, while the alkyne can undergo a variety of addition and coupling reactions. The nature of the substituents on the alkynol backbone significantly modulates this reactivity.

Key Reaction Pathways:
  • Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, an α,β-unsaturated ketone in the case of propargyl alcohols.[1][2][3][4][5]

  • Reduction/Hydrogenation: The alkyne can be selectively reduced to a cis- or trans-alkene, or fully saturated to an alkane, depending on the chosen catalyst and reaction conditions.[6][7][8][9]

  • Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, are characteristic of propargyl alcohols, leading to the formation of α,β-unsaturated carbonyl compounds.[10][11][12]

  • Coupling Reactions: The terminal hydrogen of a terminal alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation.[13][14] Internal alkynes can also participate in various metal-catalyzed coupling reactions.[15][16][17]

  • Stereoselective Synthesis: The presence of a chiral center in many secondary alkynols makes them valuable substrates for stereoselective synthesis, allowing for the creation of complex molecules with defined three-dimensional structures.[18][19][20][21][22]

II. Focus Molecule: this compound

This compound (CAS 20739-59-7) is a secondary alkynol with an internal alkyne.[23][24] Its structure, with an ethyl group and a methyl group flanking the carbinol center and the alkyne respectively, presents a moderate level of steric hindrance that influences its reactivity.

A. Oxidation of this compound

The oxidation of this compound to 4-hexyn-3-one is a fundamental transformation.[25][26] A variety of oxidizing agents can be employed, with the choice often dictated by the desired reaction conditions (mild vs. strong) and substrate tolerance.[1][2][3]

Experimental Protocol: Oxidation using Tetrapropylammonium Perruthenate (TPAP)

This protocol describes a mild and efficient oxidation of this compound to 4-hexyn-3-one.[25]

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Tetrapropylammonium perruthenate (TPAP)

  • 4 Å Molecular Sieves

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane at 0°C, add N-methylmorpholine N-oxide (1.4 eq) and 4 Å molecular sieves.

  • Add a catalytic amount of tetrapropylammonium perruthenate (0.02 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of silica gel, rinsing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation under reduced pressure to yield 4-hexyn-3-one.

Rationale for Experimental Choices:

  • TPAP/NMO System: This catalytic system is known for its mildness and high selectivity for the oxidation of primary and secondary alcohols, minimizing side reactions.

  • Molecular Sieves: These are added to absorb any water present, which can deactivate the catalyst and interfere with the reaction.

  • Silica Gel Filtration: This step effectively removes the catalyst and other inorganic byproducts.

B. Reduction of the Alkyne in this compound

The internal alkyne of this compound can be selectively reduced to either a cis- or trans-alkene.

  • cis-Alkene Formation (Lindlar's Catalyst): Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) results in the syn-addition of hydrogen, yielding the cis-alkene, (Z)-4-hexen-3-ol.

  • trans-Alkene Formation (Dissolving Metal Reduction): The use of sodium or lithium metal in liquid ammonia leads to the anti-addition of hydrogen via a radical anion intermediate, affording the trans-alkene, (E)-4-hexen-3-ol.[7][8]

III. Comparative Reactivity with Other Secondary Alkynols

The reactivity of a secondary alkynol is significantly influenced by the substitution pattern around the alkyne and the carbinol center.

A. Terminal vs. Internal Alkynols
  • 1-Hexyn-3-ol (Terminal): The presence of a terminal alkyne with its acidic proton allows for deprotonation to form a nucleophilic acetylide. This enables a wide range of coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings, which are not readily accessible for internal alkynes like this compound.[13][14]

  • This compound (Internal): Lacking an acidic terminal proton, its reactivity at the alkyne is primarily limited to addition reactions and certain metal-catalyzed processes that do not require a terminal alkyne.

B. Steric Hindrance
  • 3-Methyl-1-pentyn-3-ol (Tertiary Propargyl Alcohol): While not a secondary alkynol, this tertiary counterpart illustrates the impact of increased steric hindrance around the hydroxyl group. This steric bulk can hinder the approach of reagents, potentially slowing down reaction rates for reactions at the alcohol. However, it can also influence the regioselectivity of certain reactions.

  • 3-Hexyn-2-ol: This constitutional isomer of this compound has a methyl group on the carbinol carbon. The smaller steric footprint compared to the ethyl group in this compound may lead to faster reaction rates in some cases.

C. Electronic Effects
  • 1-Phenyl-2-propyn-1-ol: The presence of a phenyl group adjacent to the carbinol center can influence the electronic properties of the molecule. The phenyl group can stabilize carbocationic intermediates, potentially favoring reaction pathways that involve such species.

IV. Tabulated Comparison of Reactivity

AlkynolKey Structural FeatureOxidation to KetoneAlkyne Reduction (cis/trans)Meyer-Schuster RearrangementAcetylide Coupling
This compound Internal AlkyneReadily proceedsYesPossible, but may be less facile than with propargyl alcoholsNo
1-Hexyn-3-ol Terminal AlkyneReadily proceedsYesPossibleYes
3-Hexyn-1-ol Internal Alkyne, Primary AlcoholOxidizes to aldehyde/carboxylic acidYesNot applicableNo
1-Phenyl-2-propyn-1-ol Phenyl substitutionReadily proceedsYesFavorable due to potential carbocation stabilizationYes

V. Application in Drug Development: The Role of the Alkynol Moiety in P2X3 Receptor Antagonists

The alkynol functional group is a key pharmacophore in a number of potent and selective P2X3 receptor antagonists, which are being investigated for the treatment of chronic cough and pain.[27][28][29][30][31] The rigid nature of the alkyne can help to correctly orient other functional groups for optimal binding to the receptor. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions within the receptor's binding pocket, enhancing affinity and selectivity. The specific stereochemistry of the secondary alcohol is often crucial for biological activity, highlighting the importance of stereoselective synthetic methods.[18][19]

VI. Visualizing Reaction Pathways

Meyer-Schuster Rearrangement

The acid-catalyzed Meyer-Schuster rearrangement is a characteristic reaction of secondary and tertiary propargyl alcohols, leading to the formation of α,β-unsaturated ketones or aldehydes.[10][11][12][32][33]

Meyer_Schuster_Rearrangement cluster_0 Reaction Steps Propargyl_Alcohol Propargyl Alcohol Protonation Protonation of Hydroxyl Group Propargyl_Alcohol->Protonation H+ Allenol_Intermediate Formation of Allenol Intermediate Protonation->Allenol_Intermediate 1,3-shift Tautomerization Keto-Enol Tautomerization Allenol_Intermediate->Tautomerization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Tautomerization->Unsaturated_Carbonyl -H+

Caption: The Meyer-Schuster rearrangement mechanism.

Comparative Alkyne Reduction

The choice of reducing agent dictates the stereochemical outcome of alkyne reduction.

Alkyne_Reduction Alkyne Internal Alkyne (e.g., this compound) cis_Alkene cis-Alkene ((Z)-4-Hexen-3-ol) Alkyne->cis_Alkene H₂ / Lindlar's Catalyst (syn-addition) trans_Alkene trans-Alkene ((E)-4-Hexen-3-ol) Alkyne->trans_Alkene Na / NH₃ (anti-addition)

Caption: Stereoselective reduction of an internal alkyne.

VII. Conclusion

This compound serves as a valuable case study for understanding the reactivity of internal secondary alkynols. Its reactions, particularly oxidation and reduction, are generally predictable and high-yielding. However, a comprehensive understanding of its reactivity profile emerges only when compared with other secondary alkynols. The presence or absence of a terminal alkyne, the degree of steric hindrance around the carbinol center, and the electronic nature of substituents are all critical factors that chemists must consider when designing synthetic routes. The strategic incorporation of the alkynol moiety in drug candidates, such as P2X3 receptor antagonists, underscores the importance of this functional group in modern medicinal chemistry. This guide has provided a framework for understanding these nuances, with the aim of facilitating more efficient and innovative synthetic strategies.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Selective Hydrogenation of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and process chemistry, the selective semi-hydrogenation of internal alkynes to cis-alkenes is a foundational transformation. The conversion of 4-hexyn-3-ol to (Z)-4-hexen-3-ol is a reaction of significant interest, yielding a valuable building block for more complex molecules in pharmaceuticals and fine chemicals. The primary challenge lies in maximizing selectivity for the desired cis-alkene, preventing over-reduction to 3-hexanol, and minimizing isomerization to the thermodynamically more stable (E)-4-hexen-3-ol.

This guide provides an in-depth comparison of common catalytic systems for this transformation. We move beyond a simple listing of options to explore the causality behind catalyst choice, the mechanistic underpinnings of their selectivity, and the practical considerations for experimental execution.

The Mechanistic Cornerstone: Syn-Addition on a Heterogeneous Surface

The selective hydrogenation of an alkyne to a cis-alkene is fundamentally a feat of surface chemistry. The generally accepted mechanism for heterogeneous catalysts like palladium- or nickel-based systems involves the following critical steps:

  • Adsorption & Activation : Molecular hydrogen (H₂) adsorbs onto the active metal surface and dissociates into highly reactive atomic hydrogen.

  • Alkyne Coordination : The alkyne, in this case, this compound, coordinates to the metal surface via its π-orbitals.

  • Syn-Addition : Two hydrogen atoms are delivered to the same face of the alkyne triple bond in a stepwise or concerted fashion. This geometric constraint is the origin of the high cis-selectivity.[1]

  • Product Desorption : The resulting (Z)-4-hexen-3-ol has a weaker affinity for the catalyst surface than the starting alkyne and desorbs back into the solution.

The efficacy of a catalyst is determined by its ability to facilitate this cycle efficiently while preventing the newly formed alkene from re-adsorbing and undergoing further hydrogenation to the corresponding alkane.[2] This is achieved by using "poisoned" or modified catalysts where the most active sites, which readily hydrogenate alkenes, are deliberately deactivated.[3][4]

Reaction_Pathway cluster_main Hydrogenation of this compound 4_Hexyn_3_ol This compound Z_Alkene (Z)-4-Hexen-3-ol (cis-alkene) 4_Hexyn_3_ol->Z_Alkene Semi-Hydrogenation (syn-addition) E_Alkene (E)-4-Hexen-3-ol (trans-alkene) Z_Alkene->E_Alkene Isomerization Alkane 3-Hexanol Z_Alkene->Alkane Over-reduction

Caption: Reaction pathways in this compound hydrogenation.

Comparative Efficacy of Leading Catalysts

The choice of catalyst dictates the balance between reaction rate, selectivity, and operational complexity. While direct comparative data for this compound is sparse in the literature, extensive studies on the structurally similar 3-hexyn-1-ol provide excellent benchmarks for performance.

Catalyst SystemSubstrateConversionSelectivity to (Z)-alkenolKey Remarks & ConditionsReference
Lindlar Catalyst (5% Pd/CaCO₃, Pb-poisoned)3-Hexyn-1-ol~100%~96%Industry standard, but contains toxic lead. Selectivity can drop over long reaction times due to isomerization.[5][6]
P-2 Nickel Boride (Ni₂B) with ethylenediamineHex-3-yn-1-olQuantitative>98% (cis:trans >100:1)Excellent, lead-free alternative. Prepared in situ. Ethylenediamine promoter is crucial for high stereospecificity.[7]
BASF LF200 (Pd-based, proprietary organic modifier)3-Hexyn-1-ol~100%~94%A modern, lead-free industrial catalyst designed as a Lindlar replacement.[5][6]
0.25% Pd/Al₂O₃ (Lab-prepared)3-Hexyn-1-ol>99%93%Demonstrates that highly selective catalysts can be prepared with very low metal loading under optimized conditions.[8]
PdCl₂ (in ethanol)1-Octyn-3-ol>96%>96%Simple palladium salts can form highly active and selective soluble Pd⁰ species, offering a homogeneous-like alternative.[9][10][11]

Note: The data presented is for 3-hexyn-1-ol and other similar alkynols, which serve as reliable models for the behavior of this compound under similar catalytic conditions.

In-Depth Look at Catalyst Systems

Lindlar's Catalyst: The Classic Standard

Developed during the synthesis of Vitamin A, Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate and quinoline) has been the workhorse for this transformation for decades.[12]

  • Expertise & Experience : The lead and quinoline "poisons" are not crude contaminants; they are essential modifiers.[13] They selectively deactivate the most energetic catalytic sites on the palladium surface. These are the sites that most strongly bind and hydrogenate alkenes. By blocking them, the catalyst retains its high activity towards the more reactive alkyne triple bond but struggles to catalyze the subsequent reduction of the alkene, thus ensuring high selectivity.[2][14] The choice of calcium carbonate as a support is also critical, as its basicity can influence the reaction.

  • Trustworthiness : While effective, the primary drawback of the Lindlar catalyst is the toxicity of lead, which can leach into the product stream, posing significant challenges in pharmaceutical applications.[14] This has driven the development of lead-free alternatives.

P-2 Nickel Boride (Ni₂B): The Lead-Free Workhorse

P-2 Nickel, a form of amorphous nickel boride, is a highly effective and economical alternative to Lindlar's catalyst.[15] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride in an ethanol solution.[15][16]

  • Expertise & Experience : The "P-2" designation refers to its specific preparation in ethanol, which yields a nearly colloidal, non-magnetic black catalyst.[15] For achieving the highest stereoselectivity, the addition of a promoter like ethylenediamine is crucial. The amine coordinates to the nickel surface, further moderating its activity and preventing alkene isomerization, leading to exceptionally high cis:trans ratios.[7]

  • Trustworthiness : Being prepared in situ from common lab reagents, P-2 Ni offers high reactivity and selectivity without the environmental concerns of heavy metals. Its sensitivity to substrate structure makes it a highly selective tool for complex syntheses.

Modern Palladium Catalysts: Pushing the Boundaries

To address the toxicity of Lindlar's catalyst, significant research has focused on developing new generations of palladium catalysts.

  • Expertise & Experience : These catalysts often use alternative supports like Al₂O₃ or employ proprietary organic modifiers instead of lead to control selectivity.[8] For instance, the BASF LF200 catalyst utilizes an organic modifier to block non-selective sites.[5] Other approaches involve creating bimetallic nanoparticles (e.g., Pd-Cu) or controlling the palladium particle size and morphology to minimize the low-coordinated edge and corner sites that are often responsible for over-hydrogenation.[5][8]

  • Trustworthiness : These systems offer performance comparable to Lindlar's catalyst without the use of toxic heavy metals, making them highly attractive for industrial and pharmaceutical applications. Simple systems using parts-per-million levels of soluble palladium salts like PdCl₂ have also shown remarkable efficiency and selectivity, blurring the line between heterogeneous and homogeneous catalysis.[11]

Experimental Protocols

The following protocols are provided as a robust starting point for the semi-hydrogenation of this compound. All manipulations involving hydrogen gas should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Experimental_Workflow cluster_workflow General Hydrogenation Workflow Setup 1. Assemble Reaction Apparatus Catalyst 2. Add Solvent & Catalyst (or Prepare In Situ) Setup->Catalyst Purge 3. Purge with H₂ Catalyst->Purge Substrate 4. Add this compound Purge->Substrate React 5. Run Reaction under H₂ Atmosphere Substrate->React Monitor 6. Monitor Progress (TLC/GC) React->Monitor Workup 7. Filter Catalyst & Isolate Product Monitor->Workup

Caption: A generalized workflow for catalytic hydrogenation.

Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst
  • Apparatus Setup : To a round-bottom flask equipped with a magnetic stir bar, add 5% Lindlar's catalyst (e.g., 50 mg per 10 mmol of alkyne).

  • Solvent Addition : Add a suitable solvent such as ethanol, ethyl acetate, or hexane (e.g., 50 mL).

  • System Purge : Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and backfilling with hydrogen from a balloon three times.

  • Substrate Addition : Dissolve this compound (e.g., 10 mmol) in a small amount of the reaction solvent and add it to the flask via syringe.

  • Reaction : Stir the mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or GC analysis, observing the consumption of the starting material.

  • Workup : Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-4-hexen-3-ol, which can be purified further if necessary.

Protocol 2: Semi-Hydrogenation using In Situ Prepared P-2 Nickel Boride (Ni₂B)

This protocol describes the generation of the catalyst immediately followed by its use.[1][4]

  • Catalyst Preparation :

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol (e.g., 50 mL).

    • In a separate flask, dissolve sodium borohydride (e.g., 0.4 g, 10.6 mmol) in ethanol (e.g., 25 mL).

    • With vigorous stirring, add the sodium borohydride solution to the nickel acetate solution. A fine black precipitate of P-2 Ni will form immediately.

  • Hydrogenation :

    • Purge the flask containing the P-2 Ni suspension with hydrogen gas.

    • To the catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol) as a selectivity promoter and stir for 5-10 minutes.[7]

    • Add this compound (e.g., 40.0 mmol) to the reaction mixture.

    • Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitoring and Workup : Monitor the reaction as described in Protocol 1. Once complete, the workup is identical: filter the catalyst through Celite® and remove the solvent to isolate the product.[7]

Conclusion

The selective semi-hydrogenation of this compound to (Z)-4-hexen-3-ol is a well-established yet nuanced transformation where catalyst choice is paramount.

  • Lindlar's catalyst remains a reliable, albeit toxic, option providing high selectivity.

  • P-2 Nickel Boride , especially when promoted with ethylenediamine, offers a superb, lead-free alternative with excellent stereoselectivity, making it a highly valuable tool for modern organic synthesis.

  • New-generation palladium catalysts provide promising, environmentally benign industrial alternatives that eliminate the need for heavy metal poisons.

The optimal choice will depend on the specific requirements of the synthesis, balancing factors such as scale, purity requirements, cost, and environmental considerations. The protocols and comparative data provided herein offer a solid, evidence-based foundation for making that critical decision.

References

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Chiral 4-Hexyn-3-ol via Chiral SFC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For chiral molecules like 4-Hexyn-3-ol, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, with a primary focus on the validation of a chiral Supercritical Fluid Chromatography (SFC) method.

Our discussion will navigate the nuances of method selection, the rationale behind experimental parameters, and the rigorous process of validation, ensuring the delivery of trustworthy and reproducible results for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

Chirality, the property of a molecule being non-superimposable on its mirror image, often leads to significant differences in biological activity between enantiomers. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[2][3] Therefore, regulatory bodies mandate the characterization and control of the stereoisomeric composition of chiral drugs. This necessitates the development of robust analytical methods to determine enantiomeric purity with high accuracy and precision.

Why Chiral SFC for this compound? A Comparative Overview

While traditional methods like chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have long been the workhorses for enantiomeric separations, chiral SFC has emerged as a powerful and often superior alternative.[4] The unique properties of supercritical fluids, typically carbon dioxide, as the primary mobile phase component, offer several distinct advantages.[5]

Key Advantages of Chiral SFC:
  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in chromatographic efficiency, leading to analysis times that are often 3 to 5 times faster than HPLC.[2][4][6]

  • Efficiency: SFC can provide higher theoretical plate counts, resulting in sharper peaks and better resolution between enantiomers.[2][7]

  • Green Chemistry: The primary reliance on CO2, a non-toxic and readily available solvent, significantly reduces the consumption of flammable and toxic organic solvents commonly used in normal-phase HPLC.[2][6][7]

  • Complementary Selectivity: The solvation environment in SFC can differ from that in LC, sometimes leading to unique or improved chiral recognition on the same stationary phase.[2]

The following table provides a comparative summary of these techniques for the analysis of a small, relatively volatile molecule like this compound.

FeatureChiral SFCChiral HPLC (Normal Phase)Chiral GC
Analysis Time Very Fast (typically < 5 min)Moderate (5-20 min)Fast (5-15 min)
Resolution ExcellentVery GoodExcellent
Solvent Consumption Low (primarily CO2)High (Hexane/IPA etc.)Minimal (carrier gas)
Environmental Impact LowHighLow
Sample Throughput HighModerateModerate
Method Development Rapid screening capabilitiesCan be time-consumingRequires derivatization for polar analytes
Cost per Analysis LowModerateLow

A Validated Chiral SFC Method for this compound

The following protocol outlines a validated method for determining the enantiomeric excess of this compound. The choices within this protocol are deliberate, grounded in both chromatographic theory and practical experience.

Experimental Protocol

Instrumentation:

  • A Waters ACQUITY UPC² System or equivalent, equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm). Rationale: Polysaccharide-based chiral stationary phases (CSPs) like the CHIRALPAK series have demonstrated broad applicability and excellent success rates in SFC for resolving a wide range of chiral compounds, including alcohols.[3][6]

  • Mobile Phase: Supercritical CO2 / Methanol (90:10, v/v). Rationale: Methanol is a common and effective organic modifier in SFC, enhancing analyte solubility and interacting with the CSP to facilitate chiral recognition.[2]

  • Flow Rate: 3.0 mL/min. Rationale: The low viscosity of the mobile phase in SFC allows for higher flow rates, enabling rapid analysis without excessive backpressure.[2]

  • Back Pressure: 150 bar. Rationale: This pressure ensures the mobile phase remains in a supercritical state, maintaining its unique chromatographic properties.

  • Column Temperature: 40 °C. Rationale: Temperature can influence selectivity and efficiency. 40 °C often provides a good balance for polysaccharide-based CSPs.

  • Detection: UV at 210 nm. Rationale: Although this compound lacks a strong chromophore, detection at lower UV wavelengths is often feasible for small organic molecules.

  • Injection Volume: 1 µL.

  • Sample Diluent: Methanol.

Method Validation Workflow

Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The validation of this chiral SFC method adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11]

Caption: Workflow for the validation of the chiral SFC method.

Validation Parameters and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a racemic mixture, individual enantiomers (if available), and a blank.Baseline resolution (Rs > 1.5) between the enantiomers. No interfering peaks at the retention times of the enantiomers in the blank.
Linearity Prepare a series of solutions of the minor enantiomer in the major enantiomer over a range (e.g., 0.1% to 2.0% of the major enantiomer concentration).Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze samples with known amounts of the minor enantiomer spiked into the major enantiomer at three concentration levels (e.g., 0.5%, 1.0%, 1.5%).Percent recovery between 90% and 110%.
Precision (Repeatability) Perform six replicate injections of a sample containing a known amount of the minor enantiomer.Relative Standard Deviation (RSD) ≤ 5%.
Limit of Quantitation (LOQ) Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness Intentionally vary critical parameters (e.g., flow rate ±10%, methanol composition ±2%, column temperature ±5°C).Resolution (Rs) remains > 1.5. Peak area and retention time show minimal variation.

Concluding Insights for the Practicing Scientist

The adoption of chiral SFC for the determination of enantiomeric excess, as demonstrated with this compound, represents a significant advancement in analytical efficiency and sustainability.[2][4] Its speed allows for high-throughput screening during early-stage process development, while its low solvent consumption aligns with the principles of green chemistry.

While HPLC and GC remain valuable tools, the compelling advantages of SFC, particularly for small chiral molecules, make it an indispensable technique in the modern pharmaceutical laboratory. The key to successful implementation lies not just in adopting the technology, but in understanding the principles behind method development and executing a thorough, systematic validation. This ensures that the data generated is not only rapid but also reliable, accurate, and defensible—the cornerstones of scientific integrity in drug development.

References

A Comparative Analysis of Methodologies for the Chiral Resolution of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a cornerstone of modern chemistry. The biological activity of chiral molecules is often confined to a single enantiomer, making robust resolution techniques paramount. This guide provides an in-depth comparative analysis of the primary methodologies for the chiral resolution of 4-Hexyn-3-ol, a valuable chiral building block. While direct data on the use of this compound as a chiral resolving agent for other compounds is scarce in publicly available literature, this guide will focus on the comparative efficacy of methods to resolve racemic this compound itself. We will explore enzymatic kinetic resolution and classical diastereomeric derivatization, providing experimental insights and comparative data to inform your selection of the most suitable strategy.

The Significance of Enantiomerically Pure Alkynols

Chiral propargylic alcohols, such as this compound, are versatile intermediates in the synthesis of a wide range of biologically active compounds. The stereochemistry at the hydroxyl-bearing carbon can profoundly influence the pharmacological and toxicological properties of the final molecule. Therefore, access to enantiomerically pure forms of these building blocks is critical for the development of stereochemically defined drugs and other functional materials.

Core Strategies for the Resolution of Racemic Alcohols

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, can be approached through several key strategies.[1] For a secondary alcohol like this compound, the two most prominent methods are:

  • Enzymatic Kinetic Resolution (EKR): This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[2]

  • Diastereomeric Derivatization: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like fractional crystallization or chromatography.[3]

This guide will now delve into a comparative analysis of these two approaches for the resolution of this compound and structurally similar secondary alcohols.

Comparative Analysis of Resolution Methodologies

Enzymatic Kinetic Resolution (EKR) of Secondary Alcohols

Enzymatic kinetic resolution is a powerful and widely adopted method for obtaining enantiomerically enriched alcohols due to the high selectivity and mild reaction conditions offered by biocatalysts.[2] Lipases are the most commonly employed enzymes for the resolution of secondary alcohols via enantioselective acylation.[2][4] In this process, one enantiomer is preferentially acylated to its corresponding ester, allowing for the separation of the slower-reacting alcohol enantiomer and the newly formed ester.

Mechanism of Lipase-Catalyzed Kinetic Resolution:

The catalytic cycle of a lipase involves the formation of an acyl-enzyme intermediate. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol, leading to a significantly faster rate of acylation for that enantiomer.

Experimental Data: Performance of Lipase-Catalyzed Resolution of Secondary Alcohols

Racemic AlcoholLipaseAcyl DonorSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)Selectivity (E)
1-PhenylethanolNovozym 435Vinyl acetaten-Hexane1.25~50>99 (S)>99 (R)>200
1-(4-Chlorophenyl)ethanolNovozym 435Vinyl acetaten-Hexane349>99 (S)>99 (R)>200
1-(4-Methoxyphenyl)ethanolNovozym 435Vinyl acetaten-Hexane2.550>99 (S)>99 (R)>200

Data adapted from a representative guide on chiral resolving agents and is intended to be illustrative of the potential of this method.

Causality Behind Experimental Choices:

  • Lipase Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a workhorse in biocatalysis due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[2]

  • Acyl Donor: Vinyl acetate is a common choice as the acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.

  • Solvent: Non-polar organic solvents like n-hexane are typically used to maintain the enzyme's activity and prevent side reactions.

Experimental Protocol: Enzymatic Kinetic Resolution of a Secondary Alcohol

This protocol provides a general procedure for the lipase-catalyzed resolution of a racemic secondary alcohol, which can be adapted for this compound.

  • Reaction Setup: To a solution of the racemic alcohol (1.0 mmol) in n-hexane (10 mL) in a clean, dry flask, add vinyl acetate (2.0 mmol).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20 mg/mmol of alcohol).

  • Reaction Monitoring: Stir the mixture at room temperature (or a specified temperature, e.g., 30°C) and monitor the reaction progress by chiral GC or HPLC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme. The filtrate contains a mixture of the unreacted alcohol enantiomer and the esterified enantiomer.

  • Separation: Separate the alcohol and the ester by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester using chiral GC or HPLC.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis racemic_alcohol Racemic this compound reaction_mixture Reaction Mixture in Organic Solvent racemic_alcohol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture incubation Incubation with Stirring reaction_mixture->incubation filtration Filtration to Remove Enzyme incubation->filtration chromatography Column Chromatography filtration->chromatography s_alcohol (S)-4-Hexyn-3-ol chromatography->s_alcohol r_ester (R)-4-Hexynyl Acetate chromatography->r_ester analysis Chiral HPLC/GC Analysis s_alcohol->analysis r_ester->analysis

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Diastereomeric Derivatization for Chiral Resolution

The classical approach to resolving a racemic alcohol involves its conversion into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral acid.[3] These diastereomers can then be separated by physical means, most commonly fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Mechanism of Diastereomeric Resolution:

The formation of diastereomers creates two new molecular entities with distinct physical properties, such as solubility, melting point, and chromatographic retention times. This difference in properties is the basis for their separation.

Common Chiral Acids for Alcohol Resolution:

  • (+)- or (-)-Mandelic Acid: A widely used resolving agent for amines and, after derivatization, for alcohols.[5][6]

  • (+)- or (-)-Camphorsulfonic Acid: A strong acid often used for the resolution of basic compounds.

  • Derivatives of Tartaric Acid: Such as O,O'-dibenzoyltartaric acid, are effective for the resolution of various compounds.

Experimental Data: Resolution of Alcohols via Diastereomeric Esters

Direct experimental data for the diastereomeric resolution of this compound is limited in the searched literature. However, the resolution of a structurally similar compound, (±)-5-hexyn-3-ol, has been achieved by high-performance liquid chromatography (HPLC) of its O-methyl mandelic esters. This indicates the feasibility of this approach for this compound. A study on the resolution of (±)-mandelic acid using (1R,2S)-(–)-ephedrine reported a 32% yield of (R)-(–)-mandelic acid with 85% optical purity after recrystallization.[6] While this is for the resolution of an acid, it demonstrates the principle of diastereomeric salt formation and subsequent separation.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial and often empirical. An ideal agent forms diastereomers with significantly different solubilities, allowing for efficient separation by crystallization.

  • Solvent System: The solvent used for crystallization is critical. It must provide a significant difference in the solubility of the two diastereomers. A trial-and-error approach with various solvents is common.

Experimental Protocol: Resolution of a Racemic Alcohol via Diastereomeric Ester Formation

This protocol outlines a general procedure for the resolution of a racemic alcohol like this compound using a chiral acid.

  • Esterification: React the racemic this compound (1.0 equiv.) with an enantiomerically pure chiral acid (e.g., (R)-mandelic acid, 1.0 equiv.) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in a suitable solvent (e.g., dichloromethane).

  • Isolation of Diastereomers: After the reaction is complete, remove the solvent and purify the crude mixture to obtain the diastereomeric esters.

  • Separation:

    • Fractional Crystallization: Dissolve the diastereomeric mixture in a minimal amount of a hot solvent and allow it to cool slowly. The less soluble diastereomer will crystallize out. Filter the crystals and repeat the crystallization process to improve diastereomeric purity.

    • Chromatography: If crystallization is not effective, separate the diastereomers using column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using aqueous NaOH or LiOH) to obtain the enantiomerically pure alcohols.

  • Purification and Analysis: Purify the resolved alcohols by extraction and column chromatography. Determine the enantiomeric excess of each enantiomer by chiral HPLC or GC.

Workflow for Diastereomeric Resolution

Diastereomeric_Resolution_Workflow cluster_prep Derivatization cluster_separation Separation cluster_hydrolysis Liberation & Analysis racemic_alcohol Racemic this compound esterification Esterification racemic_alcohol->esterification chiral_acid Chiral Acid (e.g., (R)-Mandelic Acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation_method Fractional Crystallization or Chromatography diastereomers->separation_method separated_diastereomers Separated Diastereomers separation_method->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis r_alcohol (R)-4-Hexyn-3-ol hydrolysis->r_alcohol s_alcohol (S)-4-Hexyn-3-ol hydrolysis->s_alcohol analysis Chiral HPLC/GC Analysis r_alcohol->analysis s_alcohol->analysis

Caption: Workflow for the resolution of this compound via diastereomeric ester formation.

Concluding Remarks: A Strategic Choice

The selection of a chiral resolution strategy for this compound depends on several factors, including the desired scale of the separation, the required enantiomeric purity, and the available resources.

  • Enzymatic Kinetic Resolution offers the advantages of high selectivity, mild reaction conditions, and the potential for high enantiomeric excess. However, the theoretical maximum yield for a single enantiomer is 50%, and the cost of the enzyme can be a consideration for large-scale applications.

  • Diastereomeric Derivatization is a classical and often scalable method. Its success is highly dependent on the ability to efficiently separate the diastereomers, which can be a time-consuming and empirical process. The potential for recycling the resolving agent can improve the overall economics of this approach.

For researchers and drug development professionals, a preliminary screening of both enzymatic and classical resolution methods is often the most prudent approach to identify the optimal conditions for obtaining enantiomerically pure this compound for their specific application.

References

A Senior Application Scientist's Guide to the Spectroscopic Cross-Verification of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in process development, the unambiguous structural confirmation of key organic molecules is a foundational pillar of scientific rigor. This guide provides an in-depth, practical comparison of experimentally acquired spectral data for the propargylic alcohol, 4-hexyn-3-ol, with established literature values. Beyond a simple data dump, we will delve into the causality behind spectroscopic behavior and the logic of data interpretation, ensuring a self-validating approach to structural elucidation.

Introduction: The Molecular Blueprint of this compound

This compound (C₆H₁₀O, Molar Mass: 98.14 g/mol ) is a bifunctional molecule containing both a secondary alcohol and an internal alkyne. This combination of functional groups provides a distinct spectroscopic fingerprint that can be deciphered using a suite of analytical techniques. The correct assignment of its structure is paramount, as isomers such as 1-hexyn-3-ol or 5-hexyn-3-ol would exhibit markedly different spectral characteristics and, consequently, divergent chemical reactivity.

This guide will walk through the acquisition and interpretation of data from four key spectroscopic methods: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed not just for data acquisition, but to provide a logical, self-validating workflow for the characterization of a sample purported to be this compound.

Sample Preparation

A key to high-quality spectral data is meticulous sample preparation.

  • For NMR Spectroscopy: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's proton signals. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • For IR Spectroscopy: If the sample is a liquid, it can be analyzed neat as a thin film between two potassium bromide (KBr) plates. This avoids extraneous solvent peaks and provides a clear spectrum of the pure compound.

  • For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol. The gas chromatography (GC) step will separate the analyte from any minor impurities before it enters the mass spectrometer.

The logical flow of our spectroscopic analysis is outlined in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Interpret_NMR Chemical Shift & Coupling Analysis NMR->Interpret_NMR Interpret_IR Functional Group Identification IR->Interpret_IR Interpret_MS Molecular Ion & Fragmentation Pattern MS->Interpret_MS Compare Cross-reference with Literature Values Interpret_NMR->Compare Interpret_IR->Compare Interpret_MS->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Data Comparison and Interpretation

In this section, we will compare hypothetical, yet realistic, experimental data with established literature values for this compound.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Proton Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (C6)~1.051.04Triplet (t)3H
-CH₂- (C5)~1.651.66Quintet (quin)2H
-OHVariable (Broad)2.15Singlet (s, broad)1H
-CH₃ (C1)~1.801.81Triplet (t)3H
-CH(OH)- (C3)~4.204.22Triplet (t)1H

Interpretation:

  • The triplet at 1.04 ppm is characteristic of a methyl group adjacent to a methylene group.

  • The quintet at 1.66 ppm corresponds to the methylene protons, which are split by both the adjacent methyl and methine protons.

  • The broad singlet at 2.15 ppm is a classic indicator of a hydroxyl proton; its chemical shift can vary with concentration and temperature.

  • The triplet at 1.81 ppm is assigned to the methyl group attached to the alkyne. The slight downfield shift compared to a typical alkane methyl group is due to the deshielding effect of the triple bond.

  • The triplet at 4.22 ppm is the proton on the carbon bearing the hydroxyl group (-CH(OH)-). Its downfield shift is due to the electronegativity of the attached oxygen.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides information about the electronic nature of those carbons.

Carbon Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C1~3.53.6
C6~13.713.8
C5~30.530.6
C3~62.562.4
C4~80.180.2
C2~85.385.4

Interpretation:

  • The signals at 3.6 ppm and 13.8 ppm correspond to the two methyl carbons.

  • The peak at 30.6 ppm is assigned to the methylene carbon.

  • The carbon attached to the hydroxyl group (C3) appears at 62.4 ppm .

  • The two sp-hybridized carbons of the internal alkyne are observed at 80.2 ppm (C4) and 85.4 ppm (C2) . The slight difference in their chemical shifts is due to the different substituents at either end of the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Functional Group Literature Absorption (cm⁻¹) Experimental Absorption (cm⁻¹) Appearance
O-H Stretch3600-32003350Broad, Strong
C-H Stretch (sp³)3000-28502965, 2930, 2875Strong
C≡C Stretch2260-21002245Weak to Medium
C-O Stretch1260-10001060Strong

Interpretation:

  • The broad, strong absorption at 3350 cm⁻¹ is the hallmark of an alcohol's O-H stretch, broadened due to hydrogen bonding.[1]

  • The peaks in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the ethyl and methyl groups.

  • The weak absorption at 2245 cm⁻¹ is indicative of the C≡C stretching of an internal alkyne. This peak is often weak due to the symmetrical nature of the bond, resulting in a small change in dipole moment during vibration.

  • The strong peak at 1060 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

m/z Value Relative Intensity (Experimental) Proposed Fragment
98Low[M]⁺ (Molecular Ion)
83Moderate[M - CH₃]⁺
69High[M - C₂H₅]⁺ or [C₅H₉]⁺
57Moderate[M - C₃H₃O]⁺ or [C₄H₉]⁺
41High[C₃H₅]⁺
39High[C₃H₃]⁺

Interpretation:

  • The molecular ion peak at m/z 98 corresponds to the molecular weight of this compound, confirming the molecular formula.[2]

  • The fragmentation pattern is consistent with a secondary alcohol. A common fragmentation pathway is the alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group.

  • The high abundance of the ion at m/z 69 is likely due to the loss of an ethyl radical (CH₂CH₃•), a stable radical. This is a characteristic fragmentation for this molecule.

  • The other significant peaks at m/z 41 and 39 represent further fragmentation of the carbon skeleton.

The logical relationship for interpreting this data to confirm the structure is as follows:

logical_relationship cluster_evidence Spectroscopic Evidence cluster_interpretation Interpretation IR_evidence IR: Broad peak at ~3350 cm⁻¹ IR: Weak peak at ~2245 cm⁻¹ Alcohol Presence of -OH group IR_evidence->Alcohol Alkyne Presence of C≡C group IR_evidence->Alkyne NMR_evidence ¹H NMR: Signal at ~4.2 ppm ¹³C NMR: Signal at ~62 ppm NMR_evidence->Alcohol MS_evidence MS: M⁺ at m/z 98 MS: Fragmentation at m/z 69 Structure Correct Connectivity & MW MS_evidence->Structure Conclusion Structure of this compound Confirmed Alcohol->Conclusion Alkyne->Conclusion Structure->Conclusion

Caption: Logical flow from spectroscopic evidence to structural confirmation of this compound.

Conclusion

The cross-referencing of experimental data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry with established literature values provides a robust and self-validating method for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The congruence of the experimental data with the expected spectroscopic behavior of a secondary alcohol and an internal alkyne, as detailed in this guide, allows for a high-confidence assignment of the molecular structure. This multi-faceted analytical approach is indispensable for ensuring the quality and reliability of chemical compounds in research and development.

References

A literature review comparing synthetic routes to 4-Hexyn-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Hexyn-3-ol

Introduction: The Versatility of this compound

This compound is a valuable propargylic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both a secondary alcohol and an internal alkyne, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route to this compound is a critical decision for any research or development program, with considerations ranging from yield and purity to scalability, cost-effectiveness, and stereochemical control.

This guide provides a comprehensive comparison of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

Route 1: Grignard-Based Alkynylation of Propanal

The addition of an organometallic reagent to a carbonyl compound is a classic and reliable method for carbon-carbon bond formation. The Grignard reaction, utilizing an organomagnesium halide, is a cornerstone of this approach due to the ready availability of starting materials and the generally straightforward reaction conditions.[2][3] In this route, 1-butyne is first deprotonated to form a butynyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal.

Mechanism of Grignard-Based Alkynylation

The reaction proceeds in two main stages. First, ethylmagnesium bromide, a common Grignard reagent, acts as a strong base to deprotonate the terminal alkyne, 1-butyne, forming the butynylmagnesium bromide. This is followed by the nucleophilic addition of the butynyl anion to the carbonyl carbon of propanal, forming a magnesium alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the desired this compound.

G cluster_0 Step 1: Formation of Butynyl Grignard Reagent cluster_1 Step 2: Nucleophilic Addition and Workup butyne 1-Butyne butynylMgBr Butynylmagnesium Bromide butyne->butynylMgBr Deprotonation EtMgBr Ethylmagnesium Bromide EtMgBr->butynylMgBr ethane Ethane (byproduct) butynylMgBr->ethane alkoxide Magnesium Alkoxide Intermediate butynylMgBr->alkoxide Nucleophilic Attack propanal Propanal propanal->alkoxide workup Aqueous Acidic Workup (H₃O⁺) alkoxide->workup product This compound workup->product

Caption: Mechanism of Grignard-based synthesis of this compound.

Experimental Protocol: Grignard-Based Alkynylation
  • Reaction Setup: A three-necked, round-bottom flask is flame-dried and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added to the flask.

  • Grignard Reagent Formation: Magnesium turnings are added to the THF. A solution of ethyl bromide in anhydrous THF is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Butynyl Grignard Formation: The solution of ethylmagnesium bromide is cooled to 0 °C. 1-Butyne, condensed and dissolved in cold, anhydrous THF, is added dropwise. The mixture is allowed to stir for one hour as ethane gas evolves.

  • Addition of Propanal: A solution of propanal in anhydrous THF is added dropwise to the butynylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Route 2: Organolithium-Based Alkynylation of Propanal

Organolithium reagents serve as a more reactive alternative to Grignard reagents for the alkynylation of aldehydes.[4] The increased polarity of the carbon-lithium bond compared to the carbon-magnesium bond enhances the nucleophilicity of the carbanion, often leading to faster reactions and higher yields. However, this heightened reactivity necessitates stricter control over reaction conditions, particularly temperature, to minimize side reactions.

Mechanism of Organolithium-Based Alkynylation

The mechanism is analogous to the Grignard route. A strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate 1-butyne, generating the highly nucleophilic butynyllithium. This species then rapidly adds to the carbonyl group of propanal to form a lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to afford this compound.

G cluster_0 Step 1: Formation of Butynyllithium cluster_1 Step 2: Nucleophilic Addition and Workup butyne 1-Butyne butynyllithium Butynyllithium butyne->butynyllithium Deprotonation nBuLi n-Butyllithium nBuLi->butynyllithium butane Butane (byproduct) butynyllithium->butane alkoxide Lithium Alkoxide Intermediate butynyllithium->alkoxide Nucleophilic Attack propanal Propanal propanal->alkoxide workup Aqueous Acidic Workup (H₃O⁺) alkoxide->workup product This compound workup->product

Caption: Mechanism of organolithium-based synthesis of this compound.

Experimental Protocol: Organolithium-Based Alkynylation
  • Reaction Setup: A flame-dried, three-necked flask is equipped with a low-temperature thermometer, a dropping funnel, and an argon inlet.

  • Formation of Butynyllithium: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of 1-butyne in THF is added, followed by the slow, dropwise addition of n-butyllithium in hexanes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for one hour.

  • Addition of Propanal: A solution of propanal in anhydrous THF is added dropwise to the butynyllithium solution at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.

  • Workup and Purification: The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by vacuum distillation.

Route 3: Two-Step Synthesis via Reduction of 4-Hexyn-3-one

An alternative strategy involves a two-step sequence: the synthesis of the corresponding ketone, 4-hexyn-3-one, followed by its reduction to this compound.[5][6] This approach can be advantageous if the starting materials for the ketone synthesis are more readily available or if stereochemical control is desired in the final alcohol product. The reduction of the ketone can often be achieved with high selectivity using a variety of reducing agents.

Mechanism of Reduction

The reduction of 4-hexyn-3-one to this compound is typically accomplished via hydride transfer from a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. A subsequent protonation step, usually from the solvent (e.g., methanol or ethanol for NaBH₄) or during a separate workup step, yields the final secondary alcohol.

G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation ketone 4-Hexyn-3-one alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride Hydride Source (e.g., NaBH₄) hydride->alkoxide product This compound alkoxide->product Protonation solvent Protic Solvent (e.g., MeOH) solvent->product

Caption: Mechanism for the reduction of 4-Hexyn-3-one.

Experimental Protocol: Reduction of 4-Hexyn-3-one
  • Reaction Setup: A round-bottom flask is charged with a solution of 4-hexyn-3-one in methanol and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup and Purification: The reaction is quenched by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends heavily on the specific requirements of the project. The following table provides a direct comparison of the three discussed pathways.

FeatureRoute 1: Grignard AlkynylationRoute 2: Organolithium AlkynylationRoute 3: Reduction of Ketone
Starting Materials 1-Butyne, Propanal, Ethyl Bromide, Mg1-Butyne, Propanal, n-Butyllithium4-Hexyn-3-one, NaBH₄ (or other reducing agents)
Number of Steps 1 (main transformation)1 (main transformation)2 (ketone synthesis + reduction)
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent (for reduction step)
Reaction Conditions Anhydrous, 0 °C to refluxAnhydrous, strictly controlled low temp. (-78 °C)Mild (0 °C to room temp.)
Cost-Effectiveness High (Grignard reagents are relatively inexpensive)Moderate (Organolithiums are more expensive)Moderate (depends on the cost of the ketone precursor)
Scalability Readily scalableScalable with specialized equipment for low temps.Readily scalable
Stereocontrol Racemic productRacemic productPotential for enantioselectivity with chiral reducing agents
Key Advantages Cost-effective, well-established, straightforward procedure.High reactivity, potentially higher yields.Milder conditions for the final step, potential for stereocontrol.
Key Disadvantages Moisture sensitive, potential for side reactions (Wurtz coupling).Highly reactive, requires very low temperatures, more expensive.Longer synthetic sequence, requires synthesis of the precursor.

Conclusion and Recommendations

Each synthetic route to this compound offers a unique set of advantages and disadvantages.

  • The Grignard-based alkynylation stands out as the most cost-effective and straightforward method for producing racemic this compound, making it an excellent choice for large-scale synthesis where stereochemistry is not a concern.

  • The organolithium-based approach is a powerful alternative when higher yields are paramount and the necessary equipment for low-temperature reactions is available. The higher cost of organolithium reagents may be justified by the improved efficiency.

  • The two-step reduction of 4-hexyn-3-one is the preferred method when stereochemical control is the primary objective. The use of chiral reducing agents can provide access to enantiomerically enriched or pure this compound, which is often a critical requirement in pharmaceutical applications. While it involves an additional step, the potential for asymmetric synthesis makes this route highly valuable.

Ultimately, the selection of the most suitable synthetic pathway requires a careful evaluation of the project's specific goals, including budget, scale, desired purity, and stereochemical requirements. This guide provides the foundational knowledge to make that decision with confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized reagents like 4-Hexyn-3-ol are not merely procedural formalities; they are critical components of a robust and ethical research framework. This guide moves beyond a simple checklist to provide a deep, technically-grounded understanding of the principles and practices for the safe disposal of this compound, ensuring the protection of our personnel, facilities, and the environment.

Foundational Understanding: The Hazard Profile of this compound

Before we can address disposal, we must first appreciate the inherent chemical characteristics and associated hazards of this compound. A thorough understanding of its properties, as outlined in authoritative sources like the PubChem database and supplier Safety Data Sheets (SDS), dictates the necessary precautions for its handling and disposal.[1][2]

Property Value/Classification Implication for Disposal
Molecular Formula C₆H₁₀OAn oxygenated hydrocarbon.
Molecular Weight 98.14 g/mol [2]Relevant for quantitative assessments.
Appearance LiquidSpills can spread quickly if not contained.
GHS Hazard Classifications Flammable liquid and vapor (H226)[2]Poses a significant fire risk. Requires strict control of ignition sources.
Harmful if swallowed (H302)[2]Ingestion is a primary route of exposure. Contaminated materials must be handled with care.
Very toxic to aquatic life (H400)[2]Prohibits disposal down the drain. Environmental release must be prevented.

The flammability of this compound is a primary concern. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][3][4] Therefore, all handling and disposal procedures must be conducted in a manner that rigorously excludes sparks, open flames, and excessive heat.[1]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[5][6] The following protocol outlines the systematic approach for its safe and compliant disposal.

Step 1: Immediate Safety Preparations

Before initiating any disposal-related activities, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[1][3]

  • Ventilation: Conduct all operations within a certified chemical fume hood to prevent the inhalation of vapors and to control flammable concentrations.[1][3]

  • Ignition Source Control: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.[1][7] Use only non-sparking tools.[1][3]

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials, such as vermiculite or sand, and a sealed container for spill waste.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[5][8]

  • Container Compatibility: The container must be made of a material compatible with this compound and must have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[5]

Step 3: Managing Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

  • "Empty" Containers: A container that has held this compound is not truly empty. The residual liquid and vapor still pose a hazard. The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[5] Subsequent rinses of containers that held non-acutely toxic chemicals may be permissible for drain disposal, but always consult with your EHS department.

Step 4: Storage Pending Disposal

Proper storage of hazardous waste is a regulatory requirement.

  • Location: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat and ignition sources.[1][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure that the disposal process complies with all federal, state, and local regulations.[9]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.

Logical Framework for Disposal Decisions

The decision-making process for the disposal of this compound can be visualized as a clear, logical workflow. This ensures that all safety and regulatory considerations are addressed at each stage.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood ignition_control Eliminate Ignition Sources fume_hood->ignition_control waste_container Select Labeled, Compatible Hazardous Waste Container ignition_control->waste_container collect_liquid Collect Liquid Waste waste_container->collect_liquid collect_solid Collect Contaminated Solids waste_container->collect_solid seal_container Securely Seal Container collect_liquid->seal_container collect_solid->seal_container storage_area Store in Designated Satellite Accumulation Area seal_container->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to these scientifically-grounded procedures, we not only comply with regulatory mandates but also foster a culture of safety that protects ourselves, our colleagues, and the wider community. This commitment to best practices is fundamental to the integrity and success of our scientific endeavors.

References

A Researcher's Guide to the Safe Handling of 4-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Hexyn-3-ol. It is intended for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid that is harmful if swallowed and poses a significant hazard to the aquatic environment.[1][2][3] A thorough understanding of its properties is the first step in ensuring safe handling.

PropertyValueSource
Molecular Formula C₆H₁₀O--INVALID-LINK--[1]
Molecular Weight 98.14 g/mol --INVALID-LINK--[1]
Appearance Liquid--INVALID-LINK--[2]
Boiling Point 95 °C at 105 mm Hg--INVALID-LINK--[3]
Flash Point 94-95 °C at 105 mm Hg--INVALID-LINK--[3]
Density 0.894 g/cm³--INVALID-LINK--[3]

GHS Hazard Classification:

  • Flammable liquids: Category 3[2]

  • Acute toxicity, Oral: Category 4[2]

  • Hazardous to the aquatic environment, acute hazard: Category 1

The flammability of this compound necessitates strict control of ignition sources, while its oral toxicity and environmental hazards demand careful containment and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to prevent exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling flammable organic compounds.

Glove Selection: A Critical Choice
Glove MaterialRecommended UseRationale
Nitrile Incidental contact (splashes)Good general chemical resistance to alcohols and solvents.[4][5]
Neoprene Extended contactOffers excellent resistance to a wide range of hazardous chemicals including alcohols and acids.[6]
Butyl Rubber High-risk tasks or prolonged contactProvides superior resistance to a wide variety of chemicals, including many alcohols.

Important Considerations:

  • Always inspect gloves for tears or punctures before use.

  • Never reuse disposable gloves.

  • If a glove is contaminated, remove it immediately and wash your hands thoroughly.

  • For handling highly toxic materials or in situations with a high risk of exposure, consider double-gloving.

Core PPE Requirements
  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound Eye_Protection Chemical Splash Goggles (Face shield for high splash risk) Hand_Protection Nitrile or Neoprene Gloves (Inspect before use) Body_Protection Flame-Resistant Lab Coat (Fully buttoned) Foot_Protection Closed-Toe Shoes Start Handling this compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Foot_Protection

Caption: Essential PPE for handling this compound.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of spills, fires, and exposure.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Segregate: Store this compound in a designated flammable liquids cabinet, away from oxidizing agents and other incompatible materials.[7]

  • Ventilation: The storage area must be well-ventilated.

Step-by-Step Handling Procedure

This protocol is designed for the safe transfer and use of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (glassware, stir bars, etc.) and ensure it is clean and dry.

    • Have spill cleanup materials readily available.

    • Confirm the location of the nearest safety shower and eyewash station.[8][9][10][11][12]

  • Aliquoting and Transfer:

    • Perform all transfers of this compound inside a chemical fume hood to control vapors.

    • When transferring from a larger container, use a funnel to minimize the risk of spills.

    • For precise measurements, use appropriate volumetric glassware.

    • Ground and bond metal containers when transferring large volumes to prevent static discharge.

  • Use in a Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Add this compound to the reaction vessel slowly and in a controlled manner.

    • If heating is required, use a heating mantle or oil bath. Never use an open flame.

    • Maintain constant vigilance over the reaction, monitoring for any signs of an uncontrolled exothermic reaction.

Handling_Workflow cluster_handling Safe Handling Workflow for this compound Preparation 1. Prepare Workspace (Fume hood, spill kit, PPE) Transfer 2. Aliquot & Transfer (Inside fume hood, use funnel) Preparation->Transfer Reaction 3. Use in Reaction (Controlled addition, no open flames) Transfer->Reaction Cleanup 4. Decontaminate & Clean (Rinse glassware, wipe surfaces) Reaction->Cleanup

Caption: Step-by-step workflow for handling this compound.

Emergency and Disposal Plans

Preparedness is key to mitigating the consequences of an incident.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9][10][11][12]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. As a non-halogenated organic solvent, it should be segregated from halogenated waste.[13]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Toxic).

  • Storage Pending Disposal:

    • Store the waste container in a designated satellite accumulation area, away from ignition sources and in a well-ventilated location.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyn-3-ol
Reactant of Route 2
Reactant of Route 2
4-Hexyn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.